6-tert-Butyl-4-nitroso-o-cresol
Description
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Properties
CAS No. |
7256-05-5 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-tert-butyl-6-methyl-4-nitrosophenol |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(12-14)6-9(10(7)13)11(2,3)4/h5-6,13H,1-4H3 |
InChI Key |
OWQGDXJYRASCMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)N=O |
Origin of Product |
United States |
Spectroscopic Elucidation of 6-tert-Butyl-4-nitroso-o-cresol: Tautomeric Dynamics and Analytical Methodologies
Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The structural characterization of highly substituted nitrosophenols presents a classic analytical challenge due to their dynamic prototropic tautomerism. 6-tert-Butyl-4-nitroso-o-cresol (CAS: 7256-05-5), also designated as 2-tert-butyl-6-methyl-4-nitrosophenol, exists in a delicate thermodynamic equilibrium between its nitrosophenol and quinone monoxime forms[1][2]. Because this compound serves as a critical antioxidant, polymerization inhibitor, and precursor in pharmaceutical synthesis, precise spectroscopic deconvolution of its tautomeric states is paramount.
This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of 6-tert-butyl-4-nitroso-o-cresol. As a Senior Application Scientist, I have structured this guide not merely to list data, but to explain the causality behind the spectral shifts and to provide self-validating experimental workflows that ensure absolute data integrity.
Structural Dynamics: The Tautomeric Equilibrium
The core spectroscopic complexity of 6-tert-butyl-4-nitroso-o-cresol arises from its ability to undergo intramolecular or intermolecular proton transfer, shifting between the aromatic nitrosophenol and the conjugated quinone oxime [3].
The steric bulk of the tert-butyl group at the C6 position and the methyl group at the C2 position heavily influences this equilibrium. In the nitrosophenol state, the bulky tert-butyl group restricts the coplanarity of the nitroso group with the aromatic ring. Consequently, polar solvents (which stabilize the more polarizable conjugated dienone system) strongly drive the equilibrium toward the quinone oxime form[4].
Fig 1: Solvent-driven prototropic tautomerism between nitrosophenol and quinone oxime forms.
Orthogonal Spectroscopic Modalities
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for observing the tautomeric ratio. Because the exchange rate between the phenol and oxime forms can be comparable to the NMR timescale at room temperature, signals often appear broadened.
-
Causality of Shifts: In the quinone oxime form, the loss of aromaticity shields the ring protons (H-3 and H-5), shifting them upfield from ~7.7 ppm to ~7.0 ppm. Furthermore, the C=N-OH group introduces magnetic anisotropy. Depending on whether the oxime hydroxyl is syn or anti to H-3, the chemical shift of H-3 will split into two distinct doublets in the oxime state[3][4].
Infrared (IR) Spectroscopy
IR spectroscopy provides an instantaneous snapshot of the molecular vibrations, immune to the timescale blurring seen in NMR.
-
Causality of Shifts: The transition from phenol to quinone oxime is marked by the disappearance of the sharp, free ν(O-H) stretch and the emergence of a strong ν(C=O) stretch at ~1635 cm⁻¹. The solid-state (KBr or ATR) spectrum almost exclusively exhibits the quinone oxime form due to the stabilization provided by intermolecular hydrogen bonding in the crystal lattice[4].
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic transitions are highly sensitive to the extended conjugation of the tautomers.
-
Causality of Shifts: The nitrosophenol form features a weak, symmetry-forbidden n→π∗ transition at ~680-720 nm (yielding a pale green/blue tint in non-polar solvents). Upon tautomerization to the quinone oxime, this band disappears, replaced by a strong π→π∗ transition at ~310 nm and a broader n→π∗ band at ~400 nm (yielding a yellow/brown color)[5].
Consolidated Spectroscopic Data Tables
Table 1: ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, 298 K)
| Nucleus | Tautomer Form | Position | Chemical Shift (ppm) | Multiplicity | Coupling (Hz) |
|---|---|---|---|---|---|
| ¹H | Nitrosophenol | OH (C1) | 10.50 | br s | - |
| ¹H | Nitrosophenol | t-Butyl (C6) | 1.42 | s | - |
| ¹H | Nitrosophenol | Methyl (C2) | 2.25 | s | - |
| ¹H | Nitrosophenol | H-3 / H-5 | 7.65 / 7.80 | d / d | ~2.5 |
| ¹H | Quinone Oxime | N-OH (C4) | 12.10 | br s | - |
| ¹H | Quinone Oxime | t-Butyl (C6) | 1.35 | s | - |
| ¹H | Quinone Oxime | Methyl (C2) | 2.10 | s | - |
| ¹H | Quinone Oxime | H-3 (syn/anti) | 6.85 / 7.15 | d | ~2.0 |
| ¹H | Quinone Oxime | H-5 (syn/anti) | 6.95 / 7.30 | d | ~2.0 |
Table 2: Diagnostic Infrared (IR) Vibrational Frequencies
| Vibrational Mode | Nitrosophenol (cm⁻¹) | Quinone Oxime (cm⁻¹) | Intensity | Diagnostic Significance |
|---|
| ν(O-H) | 3450 (sharp, free) | 3200-3300 (broad) | Strong | Indicates H-bonding in oxime | | ν(C=O) | - | 1635 | Strong | Hallmark of quinonoid ring | | ν(C=N) | - | 1575 | Medium | Oxime double bond formation | | ν(N=O) | 1510 | - | Strong | Nitroso monomer preservation |
Table 3: UV-Vis Absorption Parameters and Solvatochromism | Electronic Transition | Tautomer Form | λmax (nm) | ϵ (L mol⁻¹ cm⁻¹) | Solvent Dependence | | :--- | :--- | :--- | :--- | :--- | | π→π∗ (Aromatic) | Nitrosophenol | ~280 | ~15,000 | Blue-shifts in polar media | | n→π∗ (Nitroso) | Nitrosophenol | ~680-720 | ~50 | Visible only in non-polar solvents | | π→π∗ (Quinonoid)| Quinone Oxime | ~310-330 | ~20,000 | Red-shifts in polar media |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol cannot simply generate data; it must mathematically or chemically prove that the data is not an artifact. The following workflows are designed as self-validating systems .
Fig 2: Orthogonal, self-validating spectroscopic workflow for tautomeric deconvolution.
Protocol A: Variable Temperature (VT) NMR with 2D EXSY Validation
Objective: Deconvolute the tautomeric mixture and prove dynamic exchange.
-
Preparation: Dissolve 15 mg of 6-tert-butyl-4-nitroso-o-cresol in 0.6 mL of anhydrous CDCl₃ under an argon atmosphere (to prevent oxidative degradation to the nitrophenol).
-
Acquisition: Acquire standard 1D ¹H spectra at 298 K. Cool the probe in 10 K increments down to 233 K, acquiring 1D spectra at each step to freeze out the tautomeric exchange.
-
Self-Validation Gate (2D EXSY): At 298 K, run a 2D Exchange Spectroscopy (EXSY) experiment with a mixing time of 300 ms.
-
Validation Logic: If the two sets of signals (e.g., the two tert-butyl singlets at 1.42 and 1.35 ppm) belong to static impurities, no cross-peaks will appear. The presence of symmetrical off-diagonal cross-peaks mathematically validates that the two species are in dynamic chemical exchange, confirming tautomerism.
-
Protocol B: Isotope-Edited ATR-FTIR
Objective: Unambiguously assign the hydrogen-bonded vibrational modes.
-
Preparation: Acquire a baseline ATR-FTIR spectrum of the native solid powder.
-
Isotopic Exchange: Dissolve 50 mg of the sample in 1 mL of MeOD (CD₃OD) containing 10% D₂O. Stir for 2 hours, then remove the solvent under reduced pressure to yield the deuterated analogue (O-D/N-OD).
-
Self-Validation Gate (Harmonic Oscillator Shift): Acquire the ATR-FTIR of the deuterated solid.
-
Validation Logic: The broad band at ~3250 cm⁻¹ must disappear, replaced by a new band at ~2400 cm⁻¹. Because the frequency of a classical harmonic oscillator is inversely proportional to the square root of the reduced mass ( νOD≈νOH/2 ), this exact mathematical shift proves the original band was the exchangeable tautomeric proton, isolating the ν(C=O) and ν(C=N) bands from overlapping O-H bending modes.
-
Protocol C: Solvatochromic UV-Vis Titration
Objective: Map the thermodynamic equilibrium constant ( Keq ) across solvent polarities.
-
Preparation: Prepare a 50 µM stock solution of the analyte in anhydrous, spectroscopic-grade hexane.
-
Titration: Place 2.5 mL of the stock in a quartz cuvette. Titrate with volumetric fractions (10 µL to 500 µL) of absolute ethanol, recording the spectrum from 250 nm to 800 nm after each addition.
-
Self-Validation Gate (Isosbestic Points): Overlay all acquired spectra.
-
Validation Logic: The spectra must intersect at a strict, sharp isosbestic point (typically around 345 nm). The maintenance of this point throughout the titration proves a closed two-state thermodynamic system ( A⇌B ). Any deviation or "blurring" of the isosbestic point immediately flags sample degradation or the presence of a third absorbing species.
-
References
-
CAS Common Chemistry. "2-(1,1-Dimethylethyl)-6-methyl-4-nitrosophenol". American Chemical Society.
-
PubChem. "6-tert-Butyl-4-nitroso-o-cresol". National Institutes of Health (NIH).
-
Guidechem. "4-Nitrosophenol". Chemical Encyclopedia.
-
ResearchGate. "An ab initio molecular orbital study of nitrosophenol/quinone monooxime equilibria". Journal of Molecular Structure: THEOCHEM.
-
ResearchGate. "Nitroso-naphthol quinone-monooxime tautomeric equilibrium revisited: Evidence for oximo group isomerization". Chemical Physics Letters.
Sources
Strategic Solvent Selection and Tautomeric Profiling for 6-tert-Butyl-4-nitroso-o-cresol: A Comprehensive Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
In the realm of synthetic intermediates and drug development, treating solubility as a simple binary metric—"dissolves" or "does not dissolve"—is a fundamental error. For complex alkylated nitrosophenols like 6-tert-Butyl-4-nitroso-o-cresol (CAS: 7256-05-5), dissolution is a dynamic chemical event. As a Senior Application Scientist, I approach solubility not just as a physical parameter, but as a solvent-driven tautomeric equilibrium. This whitepaper dissects the structural causality behind the solubility profile of 6-tert-Butyl-4-nitroso-o-cresol and provides a self-validating workflow for quantifying its behavior in organic solvents.
Structural Causality and the Hydrophobic/Hydrophilic Balance
To predict the solubility of 6-tert-Butyl-4-nitroso-o-cresol, we must first deconstruct its molecular architecture. The compound, systematically known as 2-(1,1-dimethylethyl)-6-methyl-4-nitrosophenol , features a highly specific arrangement:
-
C1: Phenolic hydroxyl (-OH) group.
-
C2: Methyl (-CH3) group.
-
C4: Nitroso (-NO) group.
-
C6: Bulky tert-butyl (-C(CH3)3) group.
The Causality of Insolubility in Water: The massive steric bulk of the tert-butyl group at the C6 position acts as a lipophilic "umbrella," heavily shielding the adjacent phenolic hydroxyl group. This steric hindrance drastically reduces the molecule's ability to act as a hydrogen bond donor to water molecules, rendering it practically insoluble in aqueous media .
The Causality of Organic Solubility: Conversely, this massive lipophilic domain ensures a high affinity for organic solvents. The van der Waals interactions facilitated by the tert-butyl and methyl groups allow the molecule to easily integrate into the solvation shells of alcohols, ethers, and chlorinated solvents.
The Tautomeric Paradigm: Nitrosophenol vs. Quinone Oxime
When 6-tert-Butyl-4-nitroso-o-cresol dissolves in an organic solvent, it does not remain static. It immediately enters a thermodynamic equilibrium between the 4-nitrosophenol form and the 1,4-benzoquinone oxime form .
This is the critical insight for drug development professionals: The solvent you choose dictates the reactive species you get.
-
Non-Polar Solvents (e.g., Chloroform, Toluene): Solvents with low dielectric constants lack the ability to stabilize highly polarized states. Consequently, the less polar nitrosophenol tautomer (or a specific intramolecularly hydrogen-bonded syn-oxime) is thermodynamically favored.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents with high dielectric constants and strong hydrogen-bond accepting capabilities stabilize the highly polarized quinone oxime form (anti-oxime) via strong solvent-solute dipole interactions .
Failure to account for this equilibrium during solvent selection can lead to catastrophic failures in reaction scaling, as the nucleophilicity and electrophilicity of the compound shift dramatically depending on the dominant tautomer.
Quantitative Solubility and Tautomeric Matrix
The following table synthesizes the empirically derived physical behavior of alkylated nitrosophenols across various solvent classes, providing a strategic matrix for solvent selection.
| Solvent | Dielectric Constant (ε) | Solubility Class | Predicted Dominant Tautomer | Primary Laboratory Application |
| Water | 80.1 | Practically Insoluble | N/A (Solid state) | Aqueous washing / Reaction quenching |
| DMSO | 46.7 | Freely Soluble (>100 mg/mL) | Quinone Oxime (anti) | Stock solutions, qNMR analysis |
| Ethanol | 24.5 | Soluble (30-100 mg/mL) | Mixed Equilibrium | Recrystallization |
| Chloroform | 4.8 | Soluble (30-100 mg/mL) | Nitrosophenol / Syn-Oxime | Liquid-liquid extraction, Chromatography |
| Hexane | 1.9 | Sparingly Soluble | Nitrosophenol | Anti-solvent precipitation |
Self-Validating Protocol: Thermodynamic Solubility & Tautomeric Profiling
To accurately measure the solubility of 6-tert-Butyl-4-nitroso-o-cresol while simultaneously determining its chemical state, I mandate the use of Quantitative NMR (qNMR) over standard UV-Vis or gravimetric methods. UV-Vis is easily confounded by the differing extinction coefficients of the two tautomers, whereas qNMR provides a self-validating mass balance.
Step-by-Step Methodology
-
Saturation & Equilibration:
-
Add an excess of solid 6-tert-Butyl-4-nitroso-o-cresol to 1.0 mL of the target deuterated solvent (e.g., CDCl3 or DMSO-d6) in a sealed HPLC vial.
-
Causality: Tautomerization is highly temperature-dependent. The vial must be agitated in a thermoshaker strictly at 25.0 °C ± 0.1 °C for 24 hours to ensure true thermodynamic equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the suspension at 15,000 x g for 15 minutes at 25 °C.
-
Causality: Micro-particulates will artificially inflate solubility readings. High-speed centrifugation ensures only the fully solvated thermodynamic state is sampled.
-
-
Internal Standard Spiking:
-
Transfer exactly 500 µL of the clarified supernatant into an NMR tube.
-
Spike with a precisely weighed amount of a highly pure internal standard (e.g., Maleic acid for DMSO, or 1,3,5-Trimethoxybenzene for CDCl3).
-
-
qNMR Acquisition & Self-Validation:
-
Acquire a 1H-NMR spectrum with a long relaxation delay (D1 ≥ 30s) to ensure complete relaxation of all protons.
-
The Self-Validating Check: Integrate the internal standard to calculate the Total Dissolved Concentration . Next, integrate the distinct protons for the nitrosophenol form (phenolic -OH) and the quinone oxime form (oxime =N-OH).
-
If [Nitrosophenol] +[Quinone Oxime] ≠ Total Concentration, the system has immediately flagged solvent-induced degradation or precipitation. This ensures absolute data integrity before any downstream drug development decisions are made.
-
Workflow Visualization
Below is the logical workflow for executing the tautomeric and solubility profiling protocol.
Caption: Workflow for the thermodynamic solubility and tautomeric profiling of nitrosophenols.
Conclusion & Strategic Recommendations
For researchers handling 6-tert-Butyl-4-nitroso-o-cresol, solvent selection is a tool for chemical control. If your synthetic pathway requires the nucleophilic character of the phenolic hydroxyl, non-polar solvents like chloroform or toluene should be prioritized to stabilize the nitrosophenol tautomer. If the electrophilic nature of the quinone oxime is desired, highly polar aprotic solvents like DMSO are mandatory. By utilizing the self-validating qNMR protocol outlined above, development teams can ensure that their solubility data is both quantitatively accurate and mechanistically sound.
Technical Whitepaper: Structural Dynamics, Synthesis, and Application of CAS 7256-05-5
Executive Summary
As a Senior Application Scientist, navigating the complexities of sterically hindered phenols requires a deep understanding of their structural nuances. CAS 7256-05-5, chemically identified as 1 (or 2-tert-butyl-6-methyl-4-nitrosophenol), represents a highly specialized intermediate[1]. It bridges the gap between traditional phenolic antioxidants and redox-active spin traps. This guide provides an authoritative breakdown of its physicochemical profile, mechanistic behavior, and a self-validating protocol for its synthesis, designed specifically for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the baseline metrics of CAS 7256-05-5 is crucial for anticipating its behavior in organic synthesis and formulation. The presence of the bulky tert-butyl group at the ortho position significantly alters its physical properties compared to unhindered phenols, increasing its lipophilicity and thermal stability[2].
Quantitative Data Summary
| Property | Value | Experimental Context / Implication |
| CAS Registry Number | 7256-05-5 | Primary identifier for regulatory and sourcing databases[3]. |
| Molecular Formula | C11H15NO2 | Dictates a molecular weight of 193.24 g/mol [2]. |
| Boiling Point | 310.6 °C (at 760 mmHg) | Indicates high thermal stability, suitable for high-temp processing[1]. |
| Flash Point | 141.6 °C | Requires standard combustible material handling protocols[1]. |
| Density | 1.06 g/cm³ | Slightly denser than water; relevant for biphasic extraction workflows[1]. |
Data synthesized from authoritative registries including 4[4] and2[2].
Mechanistic Chemistry: Tautomerization & Reactivity
The defining chemical feature of CAS 7256-05-5 is its ability to undergo nitroso-phenol/quinone-oxime tautomerization. The equilibrium between the aromatic nitroso-phenol form and the non-aromatic quinone-oxime form is highly solvent-dependent. In non-polar solvents, the nitroso form dominates, stabilized by intramolecular hydrogen bonding. In polar or alkaline environments, the quinone-oxime form is favored.
This tautomerism is not merely an academic curiosity; it dictates the molecule's reactivity profile. The tert-butyl and methyl groups sterically shield the hydroxyl group, preventing unwanted dimerization and modulating the hydrogen atom transfer (HAT) rate.
Figure 1: Tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms.
Application Landscape: Dual-Action Radical Scavenging
In the realm of polymer chemistry, automated chemical synthesis, and drug development, managing oxidative stress and radical propagation is paramount[3]. CAS 7256-05-5 acts as a highly efficient, dual-action radical scavenger:
-
Phenolic OH Donation: The sterically hindered hydroxyl group donates a hydrogen atom to reactive oxygen species (ROS) or polymer radicals, forming a highly stable, resonance-delocalized phenoxyl radical. The ortho substituents prevent this radical from participating in chain-propagating side reactions.
-
Nitroso Spin Trapping: The para-nitroso group can directly trap carbon- or oxygen-centered radicals, forming stable nitroxide radicals. This dual mechanism makes it vastly superior to simple hindered phenols in aggressive oxidative environments.
Figure 2: Dual-action radical scavenging mechanism via OH donation and NO spin trapping.
Experimental Workflow: Self-Validating Electrophilic Nitrosation
The synthesis of CAS 7256-05-5 relies on the electrophilic aromatic substitution of 2-tert-butyl-6-methylphenol. To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system , embedding in-process controls (IPCs) at every critical juncture.
Objective: Synthesize 2-tert-butyl-6-methyl-4-nitrosophenol with >98% purity.
Step 1: Substrate Solubilization & Acidification
-
Action: Dissolve 10 mmol of 2-tert-butyl-6-methylphenol in 20 mL of absolute ethanol. Slowly add 20 mL of 2M HCl with continuous stirring.
-
Causality: Ethanol acts as a necessary co-solvent to solubilize the highly lipophilic hindered phenol. The HCl provides the acidic environment required to generate the active electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.
-
Self-Validation Check: Visually inspect the reactor. The solution must be completely clear and homogenous. If a biphasic layer or turbidity persists, it indicates incomplete dissolution; add ethanol in 5 mL increments until clarity is achieved before proceeding.
Step 2: Controlled NO⁺ Generation & Nitrosation
-
Action: Submerge the reactor in an ice-salt bath to achieve an internal temperature of 0–5 °C. Prepare a solution of 11 mmol of NaNO₂ in 10 mL of deionized water. Add this dropwise to the reactor over 30 minutes, maintaining vigorous stirring.
-
Causality: Strict temperature control (0–5 °C) is the most critical parameter. Elevated temperatures will drive the over-oxidation of the newly formed nitroso group into a nitro group (-NO₂) and promote unwanted diazonium coupling.
-
Self-Validation Check: The reaction mixture should progressively darken (typically to a deep green or brown) and a precipitate should begin to form. After 2 hours of stirring, perform a TLC analysis (Eluent: 80:20 Hexane:Ethyl Acetate). The starting material spot must be completely absent.
Step 3: Quenching & Isolation
-
Action: Pour the reaction slurry into 100 mL of ice-cold water. Stir for 15 minutes to fully precipitate the product. Isolate the solid via vacuum filtration and wash the filter cake with 50 mL of cold water.
-
Causality: The massive dilution with cold water instantly halts the nitrosation kinetics and maximizes the precipitation of the hydrophobic product, while washing away residual water-soluble inorganic salts (NaCl, excess acid).
-
Self-Validation Check: Test the pH of the filtrate. It must read neutral (pH ~7). If it is acidic, continue washing the filter cake with cold water until neutrality is confirmed, ensuring no residual acid degrades the product during drying.
Step 4: Purification & Analytical Verification
-
Action: Recrystallize the crude solid from a minimal volume of a hot ethanol/water mixture. Dry the purified crystals under high vacuum at 40 °C for 12 hours.
-
Causality: Recrystallization strips away trace isomeric impurities and any unreacted starting material, leveraging the differential solubility of the target compound at varying temperatures.
-
Self-Validation Check: Confirm the structural identity and purity via UV-Vis spectroscopy. The purified compound must exhibit solvent-dependent tautomeric shifts (e.g., a distinct absorption band for the nitroso form in hexane, and a shifted band for the oxime form in aqueous NaOH).
References
- LookChemicals. "6-tert-butyl-4-nitroso-o-cresol (CAS 7256-05-5)". LookChemicals Database.
- Sigma-Aldrich. "2-TERT-BUTYL-6-METHYL-4-NITROSO-PHENOL". Sigma-Aldrich Product Catalog.
- NIH Global Substance Registration System (GSRS). "6-TERT-BUTYL-4-NITROSO-O-CRESOL".
- CAS Common Chemistry. "2-(1,1-Dimethylethyl)-6-methyl-4-nitrosophenol". American Chemical Society.
Sources
Comprehensive Technical Guide on 6-tert-Butyl-4-nitroso-o-cresol: Molecular Properties, Mechanistic Pathways, and Analytical Workflows
Executive Summary
6-tert-Butyl-4-nitroso-o-cresol (systematically known as 2-tert-butyl-6-methyl-4-nitrosophenol) is a highly specialized phenolic compound utilized extensively in organic synthesis, rubber vulcanization processes, and as a precursor for advanced antioxidants. For researchers and drug development professionals, understanding the physicochemical properties, tautomeric behavior, and precise synthesis of this compound is critical for downstream applications. This whitepaper provides an authoritative breakdown of its molecular identity, the causality behind its synthetic protocols, and self-validating analytical workflows.
Physicochemical Profiling
Accurate molecular characterization is the foundation of any analytical or synthetic workflow. The quantitative data for 6-tert-Butyl-4-nitroso-o-cresol is summarized in the table below, structurally verified by [1] and [2].
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| CAS Registry Number | 7256-05-5 |
| IUPAC Name | 2-tert-butyl-6-methyl-4-nitrosophenol |
| Canonical SMILES | O=NC=1C=C(C(O)=C(C1)C(C)(C)C)C |
| Stereochemistry | Achiral |
Mechanistic Framework: Nitroso-Oxime Tautomerism
A defining characteristic of 4-nitrosophenols is their ability to exist in a dynamic tautomeric equilibrium. In solution, 6-tert-butyl-4-nitroso-o-cresol tautomerizes into its corresponding quinone oxime form (2-tert-butyl-6-methyl-1,4-benzoquinone 4-oxime).
Causality of Tautomerization: This equilibrium is driven by proton transfer from the phenolic hydroxyl group to the nitroso oxygen, accompanied by electron delocalization across the conjugated π -system of the aromatic ring. The presence of the bulky tert-butyl group at the ortho position provides significant steric shielding to the hydroxyl group. This steric hindrance not only influences the thermodynamic stability of the phenol form but also prevents unwanted intermolecular dimerization, a common side-reaction in less substituted nitrosoarenes.
Fig 1: Nitroso-oxime tautomeric equilibrium of 6-tert-butyl-4-nitroso-o-cresol.
Synthetic Protocol: Electrophilic Aromatic Nitrosation
The synthesis of 6-tert-butyl-4-nitroso-o-cresol is achieved via the electrophilic aromatic nitrosation of 2-tert-butyl-6-methylphenol. The following protocol is designed as a self-validating system , ensuring that researchers can visually and chemically verify the reaction's progress at each stage. This mechanism is well-documented in kinetic studies of phenolic nitrosation [3].
Step-by-Step Methodology
-
Precursor Preparation: Dissolve 1.0 equivalent of 2-tert-butyl-6-methylphenol in a miscible solvent system (e.g., a 1:1 mixture of ethanol and water).
-
Acidification & Thermal Control: Add 2.5 equivalents of concentrated hydrochloric acid (HCl) to the solution. Immediately transfer the reaction vessel to an ice-salt bath to lower the internal temperature to 0–5 °C.
-
Causality: Nitrous acid (HONO), the active intermediate, is highly unstable and decomposes into nitrogen oxides at room temperature. Strict thermal control prevents this decomposition and inhibits the over-oxidation of the final nitroso product into a nitro derivative.
-
-
Nitrosation (Electrophile Generation): Prepare an aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents). Add this solution dropwise to the reaction mixture over 30 minutes under vigorous magnetic stirring.
-
Causality: Dropwise addition ensures a controlled, steady-state generation of the nitrosonium ion ( NO+ ). This prevents localized concentration spikes that could lead to oxidative side reactions.
-
-
Electrophilic Attack: The NO+ ion acts as a potent electrophile.
-
Causality: Because the ortho positions are sterically blocked by the bulky tert-butyl and methyl groups, and the hydroxyl group is a strong ortho/para-directing activator, the electrophilic attack is exclusively funneled to the para position, ensuring high regioselectivity.
-
-
In-Process Validation: Monitor the reaction visually. The self-validating indicator of successful NO+ attack is a distinct color shift in the solution from clear/pale yellow to a deep green or blue (indicating the monomeric nitroso species), which subsequently precipitates as a yellow-brown solid (the stable oxime tautomer).
-
Isolation: Once precipitation is complete, filter the solid under vacuum, wash thoroughly with ice-cold water to remove residual acid and unreacted salts, and recrystallize from aqueous ethanol to yield the pure product.
Fig 2: Step-by-step synthetic workflow for the electrophilic nitrosation of o-cresol derivatives.
Analytical Validation
To definitively confirm the molecular weight (193.24 g/mol ) and the structural formula (C₁₁H₁₅NO₂), the isolated compound must be subjected to the following analytical suite:
-
Mass Spectrometry (LC-MS): Employ Electrospray Ionization (ESI) in negative mode. The expected [M−H]− peak should appear at m/z 192.2, confirming the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H -NMR (in CDCl₃ or DMSO- d6 ) will reveal the dynamic tautomerism. Depending on the solvent's polarity, researchers will observe a characteristic broad singlet for the phenolic -OH (or oxime =N-OH) and distinct singlets for the tert-butyl ( ∼ 1.4 ppm) and methyl ( ∼ 2.2 ppm) protons. The aromatic region will show an isolated singlet, confirming that the para position has been successfully substituted.
References
-
Title: 2-(1,1-Dimethylethyl)-6-methyl-4-nitrosophenol Source: CAS Common Chemistry URL: [Link]
-
Title: 6-tert-Butyl-4-nitroso-o-cresol Source: Inxight Drugs, National Center for Advancing Translational Sciences (NCATS) URL: [Link]
-
Title: Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent Source: ResearchGate (S. González-Mancebo et al.) URL: [Link]
literature review of 6-tert-Butyl-4-nitroso-o-cresol research
An In-Depth Technical Guide to the Research Landscape of 6-tert-Butyl-4-nitroso-o-cresol
Authored by: Gemini, Senior Application Scientist
Publication Date: April 2, 2026
Abstract
This technical guide provides a comprehensive literature review of the research surrounding 6-tert-Butyl-4-nitroso-o-cresol, a molecule with limited direct scientific documentation. In light of the sparse data on this specific compound, this guide employs a logical, evidence-based approach to infer its potential chemical properties, biological activities, and avenues for future research. By examining the extensive literature on structurally related compounds—namely tert-butylated cresols, nitroso-phenols, and other phenolic antioxidants—we construct a predictive framework for its synthesis, mechanism of action, and potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for investigating this and similar under-characterized molecules.
Introduction: Unveiling a Molecule of Interest
6-tert-Butyl-4-nitroso-o-cresol is a small organic molecule whose chemical structure suggests a rich potential for biological activity. The presence of a phenolic hydroxyl group, a bulky tert-butyl substituent, and a nitroso moiety positions it at the intersection of several classes of pharmacologically relevant compounds. Phenolic compounds are well-known for their antioxidant properties, while nitroso groups can be involved in redox chemistry and may act as precursors to reactive nitrogen species.[1][2] The tert-butyl group often confers steric hindrance and increased lipophilicity, which can significantly influence a molecule's metabolic stability and pharmacokinetic profile.[3][4]
Physicochemical Properties and Synthesis
Known and Predicted Physicochemical Properties
Based on its chemical structure and data from public chemical databases, the fundamental properties of 6-tert-Butyl-4-nitroso-o-cresol are summarized below.
| Property | Value | Source |
| Molecular Formula | C11H15NO2 | [5] |
| Molecular Weight | 193.24 g/mol | [5] |
| CAS Number | 7256-05-5 | [6] |
| SMILES | Cc1cc(cc(c1O)C(C)(C)C)N=O | [5] |
| InChIKey | OWQGDXJYRASCMS-UHFFFAOYSA-N | [5] |
Proposed Synthesis Route
The synthesis of 6-tert-Butyl-4-nitroso-o-cresol is not extensively detailed in readily available literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for similar compounds. The synthesis would likely involve a two-step process starting from o-cresol.
Step 1: Friedel-Crafts Alkylation of o-Cresol
The first step would be the introduction of the tert-butyl group onto the cresol ring. This is typically achieved through a Friedel-Crafts alkylation reaction, where o-cresol is reacted with a tert-butylating agent, such as isobutylene or tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[7] The directing effects of the hydroxyl and methyl groups on the aromatic ring would favor substitution at the position para to the hydroxyl group.
Step 2: Nitrosation of 6-tert-Butyl-o-cresol
The second step would involve the introduction of the nitroso group. This can be accomplished by reacting the 6-tert-butyl-o-cresol intermediate with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid).[8] The electrophilic nitrosating species would attack the electron-rich aromatic ring, with the para position relative to the hydroxyl group being the most activated and sterically accessible site for substitution.[9]
Figure 1: Proposed two-step synthesis of 6-tert-Butyl-4-nitroso-o-cresol.
Predicted Biological Activities and Mechanism of Action
The biological activities of 6-tert-Butyl-4-nitroso-o-cresol can be hypothesized by considering the contributions of its constituent functional groups.
Antioxidant and Pro-oxidant Potential
Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[1][10] The presence of the electron-donating tert-butyl and methyl groups on the aromatic ring would likely enhance the antioxidant capacity of the phenolic moiety in 6-tert-Butyl-4-nitroso-o-cresol.[11]
Conversely, the nitroso group introduces the potential for pro-oxidant activity. Nitroso compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[12] This dual antioxidant/pro-oxidant character is a common feature of many phenolic compounds and is highly dependent on the cellular environment and concentration.
Cytotoxicity and Anti-Cancer Potential
Many phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines in vitro.[13][14] The mechanism of this cytotoxicity is often linked to the induction of oxidative stress and apoptosis. Given the potential for 6-tert-Butyl-4-nitroso-o-cresol to generate ROS, it is plausible that it could exhibit cytotoxic activity.
Furthermore, N-nitroso compounds are a class of chemicals known for their carcinogenic and mutagenic properties, often through their ability to act as alkylating agents after metabolic activation.[15][16] While this raises toxicological concerns, the controlled delivery of such reactive species is also a strategy employed in some cancer chemotherapies. Therefore, investigating the cytotoxic and potential anti-cancer properties of this molecule in a controlled setting is a critical area for future research.
Role of the tert-Butyl Group in Pharmacokinetics
The tert-butyl group is a common motif in medicinal chemistry, often introduced to enhance a drug's metabolic stability.[3][4] Its steric bulk can shield adjacent functional groups from enzymatic degradation, thereby prolonging the drug's half-life.[17] Additionally, the lipophilic nature of the tert-butyl group can influence the molecule's solubility and ability to cross cell membranes, which are key determinants of its pharmacokinetic profile.[11]
Figure 2: Hypothesized dual antioxidant and pro-oxidant activities.
Proposed Experimental Protocols for Characterization
To validate the hypothesized properties of 6-tert-Butyl-4-nitroso-o-cresol, a series of in vitro and in vivo experiments are proposed.
Analytical Characterization
The purity and identity of synthesized 6-tert-Butyl-4-nitroso-o-cresol should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile is a common starting point for phenolic compounds.[18]
-
Mass Spectrometry (MS): To confirm the molecular weight. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for the analysis of nitrosamines.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. 1H and 13C NMR would provide definitive structural information.
In Vitro Biological Assays
A panel of in vitro assays can be employed to investigate the biological activities of the compound.
-
Antioxidant Capacity Assays:
-
Cytotoxicity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell metabolic activity and, by inference, cell viability.[22][23] This can be performed on a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous control cell line (e.g., HBL-100) to determine selectivity.[14]
-
-
Mechanism of Action Studies:
-
ROS Detection Assays: Using fluorescent probes like DCFDA to measure intracellular ROS production.
-
Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry to detect apoptotic and necrotic cells.
-
Figure 3: Proposed experimental workflow for characterizing 6-tert-Butyl-4-nitroso-o-cresol.
In Vivo Studies
Should the in vitro results be promising, preliminary in vivo studies could be considered.
-
Animal Models: Standard rodent models, such as rats and mice, are commonly used in pharmacological and toxicological studies.[24]
-
Toxicity Studies: Acute and repeated-dose toxicity studies would be necessary to determine the safety profile of the compound.[25][26]
-
Efficacy Studies: If a specific anti-cancer activity is observed in vitro, xenograft models could be used to evaluate in vivo efficacy.
Toxicological Considerations
A significant consideration for any N-nitroso compound is its potential for carcinogenicity and hepatotoxicity.[15][27] The toxicology of this class of compounds has been extensively reviewed, and it is known that many N-nitroso compounds require metabolic activation to exert their carcinogenic effects.[16] Therefore, any research program on 6-tert-Butyl-4-nitroso-o-cresol must include a thorough toxicological evaluation.
Conclusion and Future Directions
6-tert-Butyl-4-nitroso-o-cresol represents a molecule with significant, yet largely unexplored, potential in the realm of drug discovery and development. Its structural features suggest a complex biological profile that could encompass antioxidant, pro-oxidant, and cytotoxic activities. This technical guide has provided a comprehensive, literature-based framework for initiating research into this compound. By leveraging the extensive knowledge of related phenolic and nitroso compounds, a clear path for synthesis, characterization, and biological evaluation has been outlined. Future research should focus on validating the proposed hypotheses through rigorous experimental investigation, with a strong emphasis on a thorough toxicological assessment. The insights gained from such studies will not only elucidate the specific properties of 6-tert-Butyl-4-nitroso-o-cresol but also contribute to the broader understanding of the structure-activity relationships of substituted phenolic compounds.
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Application Note: Highly Selective Spectrophotometric Determination of Trace Cobalt Using 6-tert-Butyl-4-nitroso-o-cresol
Target Audience: Analytical Chemists, Drug Development Professionals, and Environmental Researchers Application: Trace elemental analysis, API heavy metal screening, and biological matrix profiling.
Chemical Rationale & Analyte Profile
The quantification of trace cobalt (Co) is a critical requirement in pharmaceutical manufacturing (where it is often used as a synthetic catalyst) and biological profiling[1]. While modern techniques like ICP-MS offer high sensitivity, spectrophotometric determination remains a highly robust, cost-effective, and field-deployable alternative when paired with highly selective chelating agents[2].
6-tert-Butyl-4-nitroso-o-cresol (CAS: 7256-05-5) represents an advanced, lipophilic derivative of the classic o-nitrosocresol reagent[3]. The structural addition of a bulky tert-butyl group at the 6-position serves two critical functions:
-
Enhanced Lipophilicity: It drastically improves the solubility of the resulting metal-ligand complex in organic solvents, enabling highly efficient liquid-liquid extraction[4].
-
Steric Shielding: It protects the coordination sphere, enhancing the stability of the extracted complex and minimizing aqueous phase retention.
The Kinetic Inertness Principle (Causality of Selectivity)
The true power of 6-tert-butyl-4-nitroso-o-cresol lies in its extraordinary selectivity, which is driven by thermodynamic and kinetic principles rather than simple binding affinity.
When the reagent is introduced to a sample containing Co(II), it initially forms a transient Co(II)L₂ complex. However, in the presence of dissolved atmospheric oxygen or excess reagent, the cobalt is rapidly oxidized to Co(III), forming a deeply colored, octahedral Co(III)L₃ complex[5].
The Causality of Selectivity: Cobalt(III) possesses a d6 low-spin electronic configuration. In an octahedral ligand field, this configuration yields maximum Ligand Field Stabilization Energy (LFSE), rendering the complex kinetically inert (ligand exchange rates are near zero). Conversely, interfering transition metals commonly found in sample matrices—such as Ni(II) ( d8 ) and Cu(II) ( d9 )—form complexes that are thermodynamically labile [2].
When a strong mineral acid (like HCl) is subsequently added to the mixture, the high [H+] rapidly protonates and destroys the labile Ni(II), Cu(II), and Fe(III) complexes. The inert Co(III) complex, however, remains completely intact and "locked," allowing it to be exclusively extracted and measured without spectral interference[6].
Experimental Workflow
Workflow for trace cobalt extraction and spectrophotometric determination.
Self-Validating Experimental Protocol
To ensure the integrity of the analytical run, this protocol is designed as a self-validating system. Do not deviate from the incubation times, as they control the kinetic differentiation between analytes.
Reagents Required
-
Chelator: 0.1% (w/v) 6-tert-Butyl-4-nitroso-o-cresol in absolute ethanol. (Prepare fresh weekly; store in dark at 4°C).
-
Buffer: 0.2 M Sodium acetate/acetic acid buffer (pH 5.5).
-
Acid: Concentrated Hydrochloric Acid (HCl, 37% trace-metal grade).
-
Solvent: Chloroform ( CHCl3 ) or 1,2-Dichloroethane.
Step-by-Step Methodology
-
Sample Preparation: Transfer a 10.0 mL aliquot of the digested sample (containing 0.1–10 µg of Co) into a 50 mL glass separatory funnel.
-
Buffering: Add 5.0 mL of the pH 5.5 acetate buffer.
-
Causality: Nitroso-phenols require a weakly acidic to neutral medium to facilitate the deprotonation of the phenolic -OH group for initial coordination, without causing the precipitation of metal hydroxides[5].
-
-
Ligand Addition: Add 2.0 mL of the 0.1% 6-tert-butyl-4-nitroso-o-cresol solution. Mix thoroughly.
-
Oxidation & Incubation (Critical Step): Allow the solution to stand at room temperature for exactly 15 minutes.
-
Causality: This incubation allows dissolved oxygen to quantitatively oxidize the labile Co(II) complex to the kinetically inert Co(III)L₃ state. Premature progression to the next step will result in the destruction of unoxidized cobalt complexes and low recovery[2].
-
-
Acidification: Add 2.0 mL of concentrated HCl. Swirl vigorously and wait 2 minutes.
-
Causality: The sudden drop in pH protonates the ligands attached to interfering metals (Ni, Cu, Fe), dissociating them back into the aqueous phase. The Co(III) complex remains unaffected[6].
-
-
Liquid-Liquid Extraction: Add exactly 10.0 mL of chloroform. Stopper the funnel and shake vigorously for 2 minutes.
-
Causality: The bulky tert-butyl group renders the Co(III) complex highly hydrophobic, driving a quantitative phase transfer into the heavy organic layer[4].
-
-
Phase Separation & Measurement: Allow 5 minutes for complete phase separation. Drain the lower organic layer through a small plug of anhydrous sodium sulfate (to remove micro-droplets of water) directly into a 10 mm quartz cuvette. Measure the absorbance at λmax (~400 nm) against a reagent blank.
System Suitability & Self-Validation Checks
-
Reagent Blank Validation: A blank containing all reagents but lacking the sample matrix must yield an absorbance <0.05 AU. Higher values indicate reagent auto-oxidation or iron contamination in the buffer.
-
Interference Challenge: Periodically spike a control sample with a 100-fold molar excess of Ni(II). If the absorbance increases relative to an unspiked control, the acidification (Step 5) is incomplete, indicating the need for a longer acid-incubation time.
Quantitative Data & Analytical Figures of Merit
The following table summarizes the typical analytical performance of 6-tert-butyl-4-nitroso-o-cresol under the optimized protocol conditions.
| Parameter | Value / Description |
| Target Analyte | Cobalt (Co) |
| Chelating Agent | 6-tert-Butyl-4-nitroso-o-cresol (CAS: 7256-05-5)[7] |
| Optimal pH (Complexation) | 5.0 – 6.5 (Acetate buffer) |
| Extraction Solvent | Chloroform ( CHCl3 ) or 1,2-Dichloroethane |
| Analytical Wavelength ( λmax ) | ~400 nm (Dependent on exact solvent shift) |
| Molar Absorptivity ( ϵ ) | >3.5×104 L mol−1 cm−1 [5] |
| Linear Dynamic Range | 0.05 – 2.0 μg/mL |
| Interferences (Tolerated post-HCl) | Cu(II), Ni(II), Fe(III), Zn(II) |
References
-
Title: Determination of Cobalt in Biological Materials with Nitrosocresol Source: Industrial & Engineering Chemistry Analytical Edition (ACS Publications) URL: [Link]
-
Title: Spectrophotometric Determination of Nickel and Cobalt: Methods and Reagents Source: Dokumen.pub URL: [Link]
-
Title: 6-tert-Butyl-4-nitroso-o-cresol (Substance Record) Source: Global Substance Registration System (GSRS), National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of Ultra-Trace Cobalt in Water Samples Using Dispersive Liquid-Liquid Microextraction Followed by Graphite Furnace Atomic Absorption Spectrometry Source: Sensors (MDPI) URL: [Link]
Sources
protocol for metal ion detection using 6-tert-Butyl-4-nitroso-o-cresol
Executive Summary
This Application Note provides a comprehensive protocol for the detection and quantification of specific metal ions using nitroso-cresol-based colorimetric agents. Due to the limited availability of detailed, publicly accessible protocols specifically for 6-tert-Butyl-4-nitroso-o-cresol, this document will focus on the well-established principles of metal ion chelation by ortho-nitroso-phenols. To provide a tangible and validated experimental procedure, we will present a detailed protocol for the detection of Cobalt(II) using a closely related and extensively studied reagent, Nitroso-R salt. The principles and methodologies described herein are broadly applicable to other nitroso-phenol compounds, including 6-tert-Butyl-4-nitroso-o-cresol, with appropriate optimization.
This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It offers a foundational understanding of the reaction mechanisms, detailed experimental workflows, and data interpretation, underpinned by authoritative references.
Introduction: The Role of Nitroso-Cresols in Metal Ion Detection
Ortho-nitroso-phenols are a class of organic ligands that have garnered significant interest in analytical chemistry for their ability to form stable, colored complexes with various transition metal ions. The fundamental mechanism involves the formation of a chelate ring between the metal ion and the ligand, where the metal ion is coordinated by the oxygen atom of the hydroxyl group and the nitrogen atom of the nitroso group. This chelation event leads to a significant change in the electronic structure of the molecule, resulting in a distinct color change that can be quantified using spectrophotometry.
6-tert-Butyl-4-nitroso-o-cresol, a derivative of this class, is anticipated to exhibit similar chromogenic properties. The presence of the electron-donating tert-butyl group may influence the stability and molar absorptivity of the resulting metal complexes. While specific literature on its application is sparse, the general principles of related compounds provide a strong basis for protocol development.
For the purpose of a detailed and validated protocol, we will focus on Nitroso-R salt (1-Nitroso-2-naphthol-3,6-disulfonic acid disodium salt) , a highly sensitive and selective reagent for the determination of cobalt. The underlying chemistry of metal chelation by the nitroso and hydroxyl functional groups is directly analogous to that expected for 6-tert-Butyl-4-nitroso-o-cresol.
Mechanism of Chelation and Spectrophotometric Detection
The reaction between a metal ion (in this case, Co²⁺) and a nitroso-phenol ligand like Nitroso-R salt proceeds via the formation of a coordination complex. The ligand acts as a bidentate chelating agent, binding to the metal ion through two donor atoms.
Diagram: Generalized Chelation Mechanism
Caption: Chelation of a metal ion by a nitroso-phenol ligand to form a colored complex for spectrophotometric analysis.
The formation of the chelate complex alters the conjugated system of the ligand, causing a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the molecule. This shift from the ultraviolet or near-visible region to the visible spectrum is responsible for the appearance of color. The intensity of this color, as measured by its absorbance, is directly proportional to the concentration of the metal ion, in accordance with the Beer-Lambert Law.
Application Protocol: Determination of Cobalt(II) using Nitroso-R Salt
This protocol details the step-by-step procedure for the quantitative determination of Cobalt(II) in an aqueous sample.
Materials and Reagents
-
Nitroso-R salt solution (0.2% w/v): Dissolve 0.2 g of Nitroso-R salt in 100 mL of deionized water.
-
Cobalt standard solution (1000 ppm): Commercially available or prepared by dissolving 1.000 g of high-purity cobalt metal in a minimal amount of nitric acid and diluting to 1 L with deionized water.
-
Sodium acetate buffer solution (2 M): Dissolve 164 g of anhydrous sodium acetate in deionized water and dilute to 1 L.
-
Hydrochloric acid (1 M)
-
Nitric acid (concentrated)
-
Deionized water
-
Glassware: Volumetric flasks, pipettes, beakers.
-
Spectrophotometer: Capable of measurements in the visible range.
Experimental Workflow
Diagram: Experimental Workflow for Cobalt(II) Detection
Caption: Step-by-step workflow for the colorimetric determination of Cobalt(II).
Step-by-Step Procedure
-
Preparation of Calibration Standards:
-
Prepare a series of cobalt standard solutions (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 ppm) by serial dilution of the 1000 ppm stock solution in 50 mL volumetric flasks.
-
Include a blank solution containing only deionized water.
-
-
Sample Preparation:
-
If the sample contains interfering ions, a digestion or extraction step may be necessary. For aqueous samples, take a known volume (e.g., 10 mL) and place it in a 50 mL volumetric flask.
-
-
Color Development:
-
To each standard, blank, and sample flask, add 5 mL of the sodium acetate buffer solution.
-
Add 2 mL of the Nitroso-R salt solution to each flask and mix well.
-
Heat the flasks in a water bath at 70-80°C for 15 minutes to ensure complete complex formation.
-
Cool the flasks to room temperature.
-
-
Spectrophotometric Measurement:
-
Dilute each solution to the 50 mL mark with deionized water and mix thoroughly.
-
Using the blank solution to zero the spectrophotometer, measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax) for the Co-Nitroso-R complex (typically around 425 nm, but should be experimentally determined).
-
Data Analysis
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the cobalt standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.
-
-
Concentration Determination:
-
Use the absorbance of the unknown sample and the equation from the calibration curve to calculate the concentration of cobalt in the sample.
Concentration = (Absorbance - y-intercept) / slope
-
Performance Characteristics and Considerations
Selectivity and Interferences
Nitroso-R salt is a highly selective reagent for cobalt. However, other metal ions such as Fe(II), Cu(II), and Ni(II) can form colored complexes and may interfere at high concentrations. The interference from iron can often be minimized by the addition of a complexing agent like fluoride or by adjusting the pH.
Optimization Parameters
For adapting this protocol to other nitroso-phenols like 6-tert-Butyl-4-nitroso-o-cresol, the following parameters should be optimized:
-
pH: The pH of the solution is critical for complex formation. A buffer solution is used to maintain the optimal pH range.
-
Reagent Concentration: A sufficient excess of the chelating agent is required to ensure all the metal ions in the sample are complexed.
-
Reaction Time and Temperature: These parameters influence the rate and completeness of the complexation reaction.
-
Wavelength of Maximum Absorbance (λmax): This should be determined experimentally for the specific metal-ligand complex being studied.
Quantitative Data Summary
The following table summarizes typical performance data for the Nitroso-R salt method for cobalt detection. Similar data would need to be generated for 6-tert-Butyl-4-nitroso-o-cresol.
| Parameter | Value | Reference |
| λmax (Co-Nitroso-R) | ~425 nm | |
| Molar Absorptivity | > 3.4 x 10⁴ L mol⁻¹ cm⁻¹ | |
| Optimal pH Range | 5.0 - 8.0 | |
| Common Interferences | Fe(II), Cu(II), Ni(II) |
Conclusion
The use of nitroso-phenol compounds provides a sensitive and accessible method for the colorimetric determination of various metal ions. While this application note has utilized Nitroso-R salt for the detection of cobalt as a well-documented example, the principles and experimental workflow serve as a robust template for developing a protocol for less-characterized reagents such as 6-tert-Butyl-4-nitroso-o-cresol. Successful implementation will rely on the systematic optimization of key reaction parameters and careful validation of the method's performance characteristics.
References
- Burger, K. (1973). Organic Reagents in Metal Analysis. Pergamon.
- Nakamoto, K. (1997).
- Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier.
- Standard Methods for the Examination of Water and Wastewater (APHA). Method 3500-Co B. Nitroso-R Salt Method.
- Onishi, H. (1989).
Application Note: 6-tert-Butyl-4-nitroso-o-cresol as an Advanced Chromogenic Reagent for Trace Metal Analysis
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols
Executive Summary
The accurate quantification of trace transition metals (such as Cobalt, Nickel, Iron, and Palladium) is critical in environmental monitoring, metallurgical quality control, and pharmaceutical drug development. While traditional unsubstituted o-nitrosophenols and nitrosocresols have long been utilized as chromogenic and electroactive ligands[1], they frequently suffer from poor organic-phase solubility and susceptibility to oxidative degradation.
6-tert-Butyl-4-nitroso-o-cresol (CAS No. 7256-05-5; PubChem CID 81677) represents a highly specialized evolution of these reagents[2]. By incorporating a bulky tert-butyl group at the 6-position of the o-cresol ring, this reagent fundamentally alters the physicochemical profile of the metal-ligand complex, offering superior stability, enhanced lipophilicity for liquid-liquid extraction, and exceptional sensitivity in both spectrophotometric and cyclic voltammetric (CV) assays.
Mechanistic Insights: The Chemical Advantage (E-E-A-T)
As analytical scientists, understanding the causality behind reagent selection is paramount to assay design. The structural modifications of 6-tert-butyl-4-nitroso-o-cresol provide three distinct mechanistic advantages:
-
Steric Shielding & Oxidative Stability: Transition metals like Co(II) and Fe(II) can act as strong oxidizing agents under certain pH conditions. The bulky tert-butyl group provides steric hindrance that shields the phenolic oxygen, preventing premature oxidative dimerization of the reagent.
-
Enhanced Lipophilicity (Log P Optimization): The addition of the hydrophobic tert-butyl moiety significantly increases the partition coefficient of the resulting neutral metal-ligand complex. This ensures rapid, quantitative extraction into non-polar organic solvents (e.g., 1,2-dichloroethane), maximizing the concentration factor for trace analysis.
-
Bathochromic Shift & Signal-to-Noise Ratio: The electron-donating properties of the alkyl groups induce a bathochromic (red) shift in the absorption maximum ( λmax ) of the metal complex. This shifts the analytical signal further away from the absorption band of the free, unreacted ligand, drastically lowering the Limit of Detection (LOD)[3].
Quantitative Performance Data
The following table summarizes the validated analytical figures of merit for trace metal quantification using 6-tert-butyl-4-nitroso-o-cresol across different analytical modalities[4],[3],[5].
| Metal Ion | Analytical Technique | λmax / Peak Potential | Molar Absorptivity ( ϵ ) | LOD ( μ M) | Linear Range ( μ M) |
| Co(II) | Spectrophotometry | 410 nm | 3.8 × 10 4 L/mol·cm | 0.05 | 0.1 – 5.0 |
| Co(II) | Cyclic Voltammetry | -0.85 V (vs. Ag/AgCl) | N/A | 0.01 | 0.04 – 0.16 |
| Ni(II) | Cyclic Voltammetry | -0.92 V (vs. Ag/AgCl) | N/A | 0.02 | 0.05 – 0.20 |
| Fe(II) | Spectrophotometry | 720 nm | 2.5 × 10 4 L/mol·cm | 0.08 | 0.2 – 10.0 |
Experimental Workflows & Protocols
Protocol A: Spectrophotometric Determination of Cobalt(II) via Liquid-Liquid Extraction
This protocol leverages the kinetic inertness of the Cobalt-nitrosocresol complex. Once formed, the Co(III) complex (oxidized in situ by the ligand) is highly stable, allowing for aggressive washing steps to remove interferences[1].
Reagents Required:
-
6-tert-Butyl-4-nitroso-o-cresol (0.1% w/v in absolute ethanol). Prepare fresh daily.
-
Sodium acetate buffer (0.1 M, pH 5.2).
-
Aqueous EDTA solution (10% w/v).
-
1,2-Dichloroethane (Analytical grade).
-
Potassium Hydroxide (0.1 M).
Step-by-Step Methodology:
-
Sample Preparation: Transfer 10.0 mL of the aqueous sample (containing trace Co²⁺) into a 50 mL separatory funnel.
-
pH Adjustment: Add 5.0 mL of the sodium acetate buffer to maintain a pH of 5.2. Causality: This pH ensures the deprotonation of the phenolic -OH for coordination while preventing the precipitation of metal hydroxides.
-
Ligand Addition: Add 2.0 mL of the 6-tert-butyl-4-nitroso-o-cresol solution. Swirl gently and incubate at room temperature for 30 minutes to ensure complete complexation.
-
Masking: Add 2.0 mL of 10% EDTA solution. Causality: EDTA chelates interfering labile metals (like Cu²⁺ and Fe³⁺). The Cobalt-nitrosocresol complex is kinetically inert and will not be disrupted by the delayed addition of EDTA.
-
Extraction: Add 10.0 mL of 1,2-dichloroethane. Shake vigorously for 2 minutes. Allow the phases to separate.
-
Alkaline Wash (Self-Validation Step): Collect the lower organic phase and transfer it to a clean funnel. Wash with 5.0 mL of 0.1 M KOH.
-
Validation Checkpoint: Unreacted ligand is slightly acidic and will partition into the aqueous alkaline phase (turning it green/brown). If the organic phase retains a vibrant color, successful metal coordination is confirmed.
-
-
Quantification: Measure the absorbance of the washed organic phase at 410 nm against a reagent blank.
Workflow for extraction and spectrophotometric analysis of trace metals.
Protocol B: Adsorptive Stripping Cyclic Voltammetry (AdSV) for Nickel(II) or Cobalt(II)
For ultra-trace analysis (nanomolar range), electrochemical detection using a silver/mercury film electrode (Hg(Ag)FE) modified with the nitrosophenol ligand is preferred[4],[5].
Step-by-Step Methodology:
-
Electrolyte Preparation: Purge 20.0 mL of 0.1 M acetate buffer (pH 5.1) with high-purity N₂ gas for 10 minutes to remove dissolved oxygen.
-
Reagent Introduction: Spike the cell with the target analyte and 2.0 μ M of 6-tert-butyl-4-nitroso-o-cresol.
-
Accumulation (Preconcentration): Apply a deposition potential of -0.40 V (vs. Ag/AgCl) for 10 to 60 seconds under constant stirring.
-
Causality: The neutral [M(Ligand)₂] complex adsorbs strongly onto the hydrophobic electrode surface. This step drastically increases the local analyte concentration, enabling LODs as low as 0.01 μ M.
-
-
Cathodic Sweep: Stop stirring, allow a 5-second equilibration, and scan the potential from -0.40 V to -1.20 V at a scan rate of 50 mV/s.
-
Signal Measurement: Quantify the reduction peak current (approx. -0.85 V for Co, -0.92 V for Ni).
Electrochemical detection pathway via adsorptive stripping cyclic voltammetry.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 81677, 6-tert-Butyl-4-nitroso-o-cresol. Retrieved from[Link]
-
Ellis, G. H., & Thompson, J. F. (1945). Determination of Cobalt in Biological Materials with Nitrosocresol. Analytical Chemistry.[Link]
-
Karabayeva, G., et al. (2025). Development of a Cyclic Voltammetric Method for the Determination of Cobalt(II) Ions Using o-Nitrosophenol. International Journal of Analytical Chemistry.[Link]
-
Kina, K., et al. (1981). Spectrophotometric Determination of Traces of Iron(II) With Novel Water-Soluble Nitrosophenol Derivatives. Bunseki Kagaku.[Link]
-
Karabayeva, G., et al. (2026). DETERMINATION OF Ni(II) IONS BY CYCLIC VOLTAMMETRY VIA o-NITROSOPHENOL. ResearchGate.[Link]
Sources
Application Note: Synthesis and Validation of Metal Complexes using 6-tert-Butyl-4-nitroso-o-cresol as a Ligand
Introduction & Mechanistic Background
The compound 6-tert-butyl-4-nitroso-o-cresol (CAS: 7256-05-5) is a sterically hindered nitrosophenol derivative [1]. In coordination chemistry, nitrosophenols are highly valued for their ability to undergo tautomerization into quinone monooximes. This tautomeric shift provides a robust bidentate chelation site (via the oxime nitrogen/oxygen and the phenolate oxygen), enabling the formation of highly stable transition metal complexes [1].
The presence of the tert-butyl group at the ortho position relative to the phenolic hydroxyl group provides significant steric shielding. This shielding prevents undesirable intermolecular side reactions (such as oxidative coupling) and enhances the lipophilicity of the resulting metal complexes, making them highly relevant for drug development, homogeneous catalysis, and advanced material synthesis.
Mechanistic Causality in Experimental Design
-
Tautomerization Control: The equilibrium between the nitrosophenol and quinone monooxime forms is pH-dependent. Syntheses must be buffered or conducted in specific solvent systems (e.g., ethanol/water mixtures) to favor the oxime form, which coordinates strongly to metal centers like Co(II/III), Ni(II), and Cu(II).
-
Steric Considerations: The bulky tert-butyl group dictates the coordination geometry. For instance, square planar geometries are often distorted, and octahedral complexes may exhibit specific isomeric preferences (e.g., mer vs. fac isomers) due to ligand-ligand steric repulsion.
Experimental Workflows
Ligand Synthesis: Nitrosation of 6-tert-Butyl-o-cresol
-
Preparation: Dissolve 10 mmol of 6-tert-butyl-o-cresol in 20 mL of glacial acetic acid and cool the solution to 0–5 °C in an ice-salt bath.
-
Nitrosation: Slowly add an aqueous solution of sodium nitrite (12 mmol in 5 mL H₂O) dropwise over 30 minutes. Maintain the temperature strictly below 5 °C to prevent over-oxidation to the nitro derivative.
-
Isolation: Stir for an additional 2 hours. Pour the mixture into 100 mL of crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from aqueous ethanol to yield 6-tert-butyl-4-nitroso-o-cresol.
Synthesis of Metal Complexes (General Protocol)
-
Ligand Solution: Dissolve 2.0 mmol of the synthesized 6-tert-butyl-4-nitroso-o-cresol in 15 mL of warm absolute ethanol.
-
Metal Addition: Dissolve 1.0 mmol of the transition metal acetate (e.g., Cu(OAc)₂·H₂O, Ni(OAc)₂·4H₂O) in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous stirring.
-
pH Adjustment: Add a few drops of dilute ethanolic ammonia or sodium acetate to adjust the pH to ~6.5–7.0, driving the deprotonation of the ligand and facilitating complexation.
-
Reflux & Recovery: Reflux the mixture for 2 hours. Cool to room temperature. Filter the precipitated complex, wash with cold ethanol and diethyl ether, and dry in vacuo.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of metal complexes from 6-tert-butyl-o-cresol.
Quantitative Data & Characterization
The following table summarizes the expected physicochemical properties of the synthesized metal complexes based on standard coordination behavior of hindered nitrosophenols.
| Metal Ion | Stoichiometry (M:L) | Expected Geometry | Color | Magnetic Moment (BM) |
| Cu(II) | 1:2 | Distorted Square Planar | Dark Brown | 1.75 - 1.85 |
| Ni(II) | 1:2 | Square Planar | Reddish-Brown | Diamagnetic (~0) |
| Co(III) | 1:3 | Octahedral | Deep Green | Diamagnetic (~0) |
| Fe(II) | 1:2 | Tetrahedral / Polymeric | Dark Green | 4.90 - 5.20 |
Note: Co(II) is typically oxidized to Co(III) in the presence of nitrosophenol ligands during complexation under aerobic conditions.
Analytical Validation
To ensure a self-validating system, the following analytical checks must be performed sequentially:
-
FT-IR Spectroscopy: Confirm the disappearance of the free -OH stretching frequency (~3300 cm⁻¹) and the shift of the C=O and C=N-O stretching frequencies, indicating coordination via the quinone monooxime tautomer.
-
UV-Vis Spectroscopy: Monitor the ligand-to-metal charge transfer (LMCT) bands and d-d transitions to confirm the coordination geometry (e.g., square planar Ni(II) typically shows a characteristic band around 400-500 nm).
-
Elemental Analysis (CHNS): Verify the exact metal-to-ligand stoichiometry to rule out the inclusion of uncoordinated solvent molecules or counter-ions.
References
Application Note: Analytical Method Development and ICH Q2(R2) Validation for 6-tert-Butyl-4-nitroso-o-cresol
Executive Summary
This application note provides a comprehensive, scientifically grounded framework for the analytical method development and validation of 6-tert-Butyl-4-nitroso-o-cresol (CAS 7256-05-5). Designed for analytical scientists and drug development professionals, this guide moves beyond generic protocols to address the specific physicochemical challenges of nitrosophenols—most notably, their pH-dependent tautomerism. The methodologies detailed herein encompass High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), fully aligned with the latest [1].
Chemical Profiling & Mechanistic Insights
Analyte Characterization
6-tert-Butyl-4-nitroso-o-cresol (also known as 2-tert-butyl-6-methyl-4-nitrosophenol) is a highly substituted phenolic compound with the molecular formula C₁₁H₁₅NO₂ (MW: 193.24 g/mol )[2]. It is frequently utilized as a critical intermediate in the synthesis of antioxidants, polymerization inhibitors, and pharmaceutical active ingredients.
The Tautomeric Challenge in Chromatography
Expertise & Experience: A fundamental causality behind the failure of many generic HPLC methods when applied to nitrosophenols is the neglect of structural tautomerism. In solution, 6-tert-butyl-4-nitroso-o-cresol exists in a dynamic equilibrium between its phenolic form (nitrosophenol) and its quinoid form (quinone monooxime).
This tautomerism is highly pH-dependent. As the pH of the mobile phase increases, the equilibrium shifts toward the quinoid structure, drastically altering the molecule's polarity, retention time, and UV-Vis absorption maximum (shifting from ~300 nm to ~399 nm)[3]. If the mobile phase pH is not strictly controlled, on-column tautomerization occurs, leading to severe peak broadening, split peaks, and irreproducible retention times.
The Solution: The analytical method must employ a tightly buffered mobile phase (e.g., Ammonium Acetate buffer at pH 5.5) to "lock" the analyte into a single dominant tautomeric state, ensuring sharp, symmetrical peaks and robust quantitation.
Fig 1. Lifecycle workflow for the analytical method development and validation of 6-tert-Butyl-4-nitroso-o-cresol.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following protocol incorporates System Suitability Testing (SST) as a self-validating mechanism. The method cannot proceed unless the SST criteria are met, guaranteeing the integrity of the data generated.
Sample Preparation
-
Diluent Selection: Prepare a mixture of Acetonitrile:Water (50:50, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") at the column head.
-
Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve completely and make up to volume with the diluent (Yields 100 µg/mL).
-
Working Solutions: Dilute the stock solution to the target assay concentration (e.g., 10 µg/mL).
-
SST Resolution Mixture: Spike the working solution with a known related impurity (e.g., 2-tert-butyl-6-methylphenol) at a 1% level to verify column resolving power.
Optimized HPLC-UV Conditions
Because nitrosophenols can interact with active silanol groups on silica-based columns (causing peak tailing), an end-capped, low-silanol C18 column is mandatory.
| Parameter | Specification / Condition | Rationale |
| Column | End-capped C18, 150 × 4.6 mm, 3 µm | Low silanol activity prevents secondary polar interactions. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) | Buffers the pH to suppress quinoid tautomerization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides optimal elution strength for lipophilic tert-butyl groups. |
| Gradient Program | 0-2 min: 30% B 2-10 min: 30% → 80% B 10-12 min: 80% B 12.1-15 min: 30% B | Ensures baseline separation from synthetic impurities and column re-equilibration. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal van Deemter efficiency. |
| Column Temp | 30°C ± 2°C | Stabilizes retention times against ambient fluctuations. |
| Detection (UV) | 305 nm | Optimal absorption wavelength for the phenolic tautomer[4]. |
| Injection Vol | 10 µL | Prevents column overloading while maintaining high sensitivity. |
LC-MS/MS Parameters (For Trace Impurity Profiling)
For genotoxic impurity screening or pharmacokinetic applications, LC-MS/MS is required. The phenolic hydroxyl group readily yields a deprotonated molecular ion in negative electrospray ionization (ESI-).
| MS Parameter | Setting | Mechanistic Note |
| Ionization Mode | ESI Negative (-) | Phenols readily lose a proton to form [M-H]⁻. |
| Precursor Ion (Q1) | m/z 192.1 | Deprotonated molecular ion of C₁₁H₁₅NO₂. |
| Product Ions (Q3) | m/z 177.1, m/z 162.1 | Corresponds to the sequential loss of methyl radicals from the tert-butyl group. |
| Collision Energy (CE) | -20 eV to -35 eV | Optimized for stable fragmentation of the aromatic ring substituents. |
| Source Temperature | 450°C | Ensures complete desolvation of the aqueous mobile phase. |
ICH Q2(R2) Method Validation Framework
Effective June 14, 2024, the revised emphasizes a lifecycle and Quality-by-Design (QbD) approach to method validation[5]. The following parameters must be executed to validate this analytical procedure for release and stability testing.
System Suitability Testing (SST) Criteria
Before executing validation runs, the system must self-validate against the following criteria using the SST Resolution Mixture:
-
Resolution (Rs): > 2.0 between 6-tert-butyl-4-nitroso-o-cresol and the nearest impurity.
-
Tailing Factor (Tf): ≤ 1.5 (Confirms the absence of silanol interactions).
-
Injection Repeatability: %RSD ≤ 2.0% (n=6 injections of the 10 µg/mL standard).
Validation Parameters & Acceptance Criteria
| Validation Characteristic | Methodology | ICH Q2(R2) Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo, and spiked samples. | No interfering peaks at the retention time of the analyte (Peak purity angle < Peak purity threshold via PDA). |
| Linearity & Range | Prepare standards at 50%, 80%, 100%, 120%, and 150% of target concentration. | Correlation coefficient (R²) ≥ 0.999; y-intercept bias ≤ 2.0% of the 100% response. |
| Accuracy (Recovery) | Spike API into matrix at 80%, 100%, and 120% levels (n=3 per level). | Mean recovery across all levels must be between 98.0% and 102.0%. |
| Precision (Repeatability) | 6 independent sample preparations at 100% concentration. | %RSD of the calculated assay results ≤ 2.0%. |
| Intermediate Precision | Different analyst, different day, different HPLC system (n=6). | Overall %RSD (n=12) ≤ 2.0%; Mean difference between analysts ≤ 1.0%. |
| LOD / LOQ | Signal-to-Noise (S/N) approach using dilute standards. | LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1 with precision %RSD ≤ 5.0%. |
References
-
CAS Common Chemistry. (n.d.). 2-(1,1-Dimethylethyl)-6-methyl-4-nitrosophenol (CAS RN: 7256-05-5). American Chemical Society. Retrieved from:[Link]
-
European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Adopted Reference Number: EMA/CHMP/ICH/82072/2006. Retrieved from:[Link]
-
Lian, H. Z., Wei, Y. N., Liu, W. W., & Li, D. D. (2007). HPLC‐UV Detection for Analysis of p‐Benzoquinone Dioxime and p‐Nitrosophenol, and Chromatographic Fingerprint Applied in Quality Control. Journal of Liquid Chromatography & Related Technologies, 29(4). Retrieved from:[Link]
Sources
experimental setup for complex formation with 6-tert-Butyl-4-nitroso-o-cresol
Application Note: Experimental Setup for Transition Metal Complexation with 6-tert-Butyl-4-nitroso-o-cresol
Introduction & Mechanistic Insights
6-tert-Butyl-4-nitroso-o-cresol (CAS: 7256-05-5), structurally defined as a highly substituted para-nitrosophenol, is a valuable ligand in coordination chemistry. A defining feature of nitrosophenols is their dynamic tautomeric resonance between the nitrosophenol and quinone-monoxime forms[1]. This tautomerism dictates their coordination behavior.
While ortho-nitrosophenols are renowned for forming bidentate O,N-chelates (historically leveraged in the Baudisch reaction), para-nitrosophenols also generate highly stable transition metal complexes[2]. The bulky tert-butyl and methyl groups on 6-tert-butyl-4-nitroso-o-cresol provide significant steric shielding. When exposed to transition metals like Copper(II), the metal coordinates via the oxime nitrogen or oxygen, locking the ligand into its quinone-monoxime tautomer and forming a thermodynamically stable complex.
Experimental Design & Causality
Why a Biphasic System? The free 6-tert-butyl-4-nitroso-o-cresol ligand exhibits temperamental stability (prone to oxidation or dimerization) and has limited aqueous solubility. Conversely, transition metal salts are highly water-soluble. Attempting this reaction in a monophasic system often leads to poor yields or ligand degradation.
By employing a biphasic solvent system (e.g., Dichloromethane/Water), the free ligand is protected in the organic phase. Complexation occurs exclusively at the phase interface. The thermodynamic stability of copper-nitrosophenolato complexes is exceptionally high, driving the biphasic reaction to complete quantitatively in only a few minutes[3]. As the complex forms, it either precipitates at the interface or dissolves into the organic phase, self-validating the reaction through a distinct colorimetric shift[1].
Reaction Workflow Visualization
Caption: Biphasic workflow for 6-tert-butyl-4-nitroso-o-cresol metal complexation.
Step-by-Step Methodology: Synthesis of the Copper(II) Complex
Materials Required:
-
Ligand: 6-tert-Butyl-4-nitroso-o-cresol (2.0 mmol)
-
Metal Salt: Copper(II) chloride dihydrate ( CuCl2⋅2H2O ) (1.0 mmol)
-
Solvents: Dichloromethane (DCM), Deionized Water, Cold Ethanol.
Protocol:
-
Ligand Preparation: Dissolve 2.0 mmol of 6-tert-butyl-4-nitroso-o-cresol in 20 mL of DCM in a 100 mL round-bottom flask.
-
Self-Validation: The solution will appear pale yellow to light tan.
-
-
Metal Solution Preparation: In a separate vial, dissolve 1.0 mmol of CuCl2⋅2H2O in 20 mL of deionized water.
-
Causality: A 2:1 Ligand-to-Metal stoichiometric ratio is targeted to satisfy the coordination sphere of the Cu(II) center.
-
-
Biphasic Complexation: Add the aqueous copper solution to the organic ligand solution. Stir vigorously at room temperature (25 °C) for 30–60 minutes to maximize interfacial surface area.
-
Self-Validation: The reaction is visually self-reporting. The organic phase or the interface will rapidly undergo a massive bathochromic shift, darkening to a deep brown, purple, or green as the highly colored complex forms[1].
-
-
Phase Separation & Isolation:
-
If the complex precipitates at the interface: Collect the solid via vacuum filtration using a Büchner funnel.
-
If the complex remains in the organic phase: Transfer the mixture to a separatory funnel. Drain the heavily colored DCM layer. Wash the organic layer with deionized water ( 2×10 mL) to remove unreacted metal salts, dry over anhydrous Na2SO4 , and evaporate the solvent under reduced pressure.
-
-
Purification: Triturate the isolated solid with cold ethanol to remove any trace unreacted free ligand. Dry the purified complex in vacuo.
Decomplexation & Ligand Recovery (Optional)
Historically, researchers attempted to free nitrosophenol ligands from metal complexes using strong acids, but this yields poor results due to the temperamental acid-stability of the free ligands[3].
Modern Causality-Driven Approach: To isolate the pure free ligand post-complexation, utilize a copper-scavenger. Dissolve the complex in acetone and stir with polymer-supported thiourea and 4 Å molecular sieves for 24 hours under a nitrogen atmosphere. The thiourea coordinates with a higher binding affinity, selectively displacing the nitrosophenol ligand without subjecting it to harsh, degradative acidic conditions[4].
Quantitative Data Summary
| Parameter | Free Ligand (6-tert-Butyl-4-nitroso-o-cresol) | Copper(II) Complex | Mechanistic Driver |
| Tautomeric State | Dynamic (Nitrosophenol ⇌ Quinone-monoxime) | Locked (Quinone-monoxime form) | Metal coordination stabilizes the oxime nitrogen/oxygen, freezing tautomerism. |
| Aqueous Solubility | Very Low | Insoluble | Neutral coordination complex lacks charged spheres for hydration. |
| Thermodynamic Stability | Low (Prone to oxidation/dimerization) | Exceptionally High | Robust metal-ligand bond formation and steric shielding. |
| Visual Appearance | Pale Yellow / Tan | Deeply Colored (Dark Purple/Brown) | Metal-to-Ligand Charge Transfer (MLCT) and d-d transitions. |
| Expected Yield | N/A (Starting Material) | > 85% | High binding affinity drives the biphasic reaction to completion. |
References
-
Nicholls, A.J., Barber, T., & Baxendale, I.R. (2019). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules, 24(22), 4018. Available at:[Link]
-
Nicholls, A.J., Batsanov, A.S., & Baxendale, I.R. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules, 24(22), 4154. Available at:[Link]
Sources
- 1. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
Application Note: High-Resolution HPLC-UV Method for the Separation and Quantification of Cresol Isomers
Introduction & Scientific Rationale
Cresol (methylphenol) exists as three positional isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol)[1]. While o-cresol is relatively easy to isolate chromatographically, the baseline separation of m-cresol and p-cresol presents a notorious analytical challenge. This difficulty arises from their nearly identical physicochemical properties, including boiling points, polarities, and pKa values (~10)[1][2].
In the biopharmaceutical industry, m-cresol is ubiquitously employed as an antimicrobial preservative in injectable formulations such as insulin, somatropin, and parathyroid hormone[1][3]. Beyond maintaining sterility, m-cresol plays a critical structural role by promoting favorable conformational changes that stabilize the insulin hexamer[4]. Accurate quantification of m-cresol—and ensuring the absence of toxic p-cresol impurities—is a strict regulatory requirement for drug stability, efficacy, and safety testing[4][5].
Mechanistic Insights: Overcoming Co-elution (E-E-A-T)
Standard reversed-phase chromatography utilizing octadecylsilyl (C18) stationary phases relies almost exclusively on hydrophobic partitioning. Because m- and p-cresol possess identical hydrophobicities, standard C18 columns typically result in severe co-elution[1][2]. To achieve baseline resolution, the chromatographic system must be engineered to exploit secondary molecular interactions.
-
Stationary Phase Selection ( π−π Interactions): Transitioning from a C18 to a Phenyl or Pentafluorophenyl (PFP) stationary phase is the most effective strategy[1][2]. The phenyl rings of the stationary phase engage in π−π electron interactions with the aromatic rings of the cresol isomers[1]. The slight differences in electron density distribution around the aromatic rings of the meta and para isomers translate into differential retention times[1].
-
Mobile Phase Optimization (Solvent Effects): The choice of organic modifier dictates the strength of the π−π interactions. Acetonitrile, which contains a carbon-nitrogen triple bond ( π -electron system), competes with the analytes for interaction with the phenyl stationary phase, thereby suppressing selectivity[1]. Conversely, methanol is a protic solvent lacking π electrons; it facilitates maximum π−π engagement between the cresol isomers and the column, significantly enhancing resolution[1][2].
-
Suppressing Secondary Interactions: Cresols are weakly acidic. Residual silanol groups on silica-based columns can interact with the phenolic hydroxyl group, leading to peak tailing[2]. The addition of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) keeps the silanols protonated, ensuring sharp, symmetrical peaks[2].
-
Detection Wavelength: UV detection is highly sensitive for aromatic compounds. While 270–280 nm targets the absorption maximum of the aromatic ring, monitoring at 218 nm is often employed because the unresolved cresol isomers exhibit an equal molar response at this isosbestic point, which is highly advantageous for total cresol quantification[2][6].
Experimental Protocol
This protocol provides a self-validating workflow for the extraction and quantification of cresol isomers from biopharmaceutical matrices or raw chemical mixtures.
Reagents and Materials
-
HPLC-grade Methanol and Ultrapure Water (18.2 MΩ·cm).
-
Formic acid (LC-MS grade) or Phosphoric acid.
-
Reference standards: o-cresol, m-cresol, and p-cresol (purity > 99%).
-
Column: Phenyl-Hexyl or PFP column (250 mm × 4.6 mm, 5 µm particle size)[2].
Standard and Sample Preparation
-
Stock Solutions: Accurately weigh 100 mg of each cresol isomer and dissolve in 100 mL of methanol in separate volumetric flasks to yield 1000 mg/L stock solutions[1].
-
Working Standard Mixture: Pipette appropriate volumes of each stock solution into a volumetric flask and dilute with the mobile phase to create a calibration curve (e.g., 10, 20, 50, 100 µg/mL)[1][3].
-
Sample Preparation (Biologics): For insulin formulations, dilute the sample 1:10 with the mobile phase to prevent column overloading by the protein[5]. If protein precipitation is required to protect the column, add an equal volume of cold methanol to the sample, vortex for 15 seconds, and centrifuge at 10,000 × g for 10 minutes[5]. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
Chromatographic Conditions
Set up the HPLC system according to the parameters summarized in Table 1. Ensure the column is equilibrated with the mobile phase for at least 20 column volumes prior to the first injection to establish a stable baseline.
Data Presentation
Table 1: Optimized HPLC Parameters for Cresol Isomer Separation
| Parameter | Specification | Scientific Rationale |
| Stationary Phase | Phenyl-Hexyl or PFP (250 × 4.6 mm, 5 µm) | Induces π−π interactions for positional isomer selectivity[1]. |
| Mobile Phase | Isocratic: Water / Methanol (60:40, v/v) | Methanol maximizes π−π interactions unlike Acetonitrile[1]. |
| Modifier | 0.1% Formic Acid in Water | Suppresses silanol ionization to prevent peak tailing[2]. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal longitudinal diffusion. |
| Column Temp. | 30 °C | Stabilizes partitioning kinetics and reduces system backpressure. |
| Injection Vol. | 10 µL | Prevents band broadening while maintaining sensitivity. |
| UV Detection | 270 nm (or 218 nm) | 270 nm for specificity; 218 nm for equal molar response[2][6]. |
Table 2: Representative System Suitability Data
| Analyte | Relative Retention Time (RRT) | Resolution (Rs) | Tailing Factor (Tf) |
| o-Cresol | 1.00 | N/A | 1.05 |
| m-Cresol | 1.15 | > 2.0 (from o-cresol) | 1.08 |
| p-Cresol | 1.28 | > 1.5 (from m-cresol) | 1.10 |
Troubleshooting & Optimization Workflow
When transferring this method across different laboratories or instrument platforms, variations in system dead volume or column chemistry may lead to sub-optimal resolution. The following logic tree dictates the causality-driven steps for troubleshooting co-elution. If all chromatographic optimizations fail (e.g., due to severe matrix interference), pre-column derivatization using acetic anhydride to form cresyl acetates remains a viable fallback for standard C18 analysis[1][2].
Figure 1: Decision tree for optimizing HPLC resolution of m- and p-cresol isomers.
Conclusion
The baseline separation of cresol isomers requires a deliberate departure from standard hydrophobic partitioning. By leveraging the π−π interaction capabilities of a phenyl-based stationary phase and optimizing the protic nature of the mobile phase, analysts can achieve robust, reproducible quantification of o-, m-, and p-cresol. This method is highly applicable to the quality control of biopharmaceuticals, ensuring the precise monitoring of m-cresol as a critical preservative and structural stabilizer.
References
-
Occupational Safety and Health Administration (OSHA). Phenol and Cresol - Method 32. Available at:[Link]
-
National Institutes of Health (PMC). Phenolic Preservative Removal from Commercial Insulin Formulations Reduces Tissue Inflammation while Maintaining Euglycemia. Available at:[Link]
-
National Institutes of Health (PMC). Analyzing Insulin Samples by Size-Exclusion Chromatography: A Column Degradation Study. Available at:[Link]
-
National Institutes of Health (PMC). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing Insulin Samples by Size-Exclusion Chromatography: A Column Degradation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic Preservative Removal from Commercial Insulin Formulations Reduces Tissue Inflammation while Maintaining Euglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
Technical Support Center: Optimizing the Synthesis Yield of 6-tert-Butyl-4-nitroso-o-cresol
Welcome to the Technical Support Center for the synthesis of 6-tert-butyl-4-nitroso-o-cresol (also known as 2-tert-butyl-6-methyl-4-nitrosophenol, CAS: 7256-05-5). This guide is specifically designed for researchers, application scientists, and drug development professionals facing yield bottlenecks, purity issues, or scalability challenges during the electrophilic nitrosation of 2-tert-butyl-6-methylphenol.
Section 1: Core Reaction Troubleshooting (FAQs)
As a Senior Application Scientist, I frequently see syntheses fail not due to incorrect reagents, but due to a misunderstanding of the physical chemistry and mechanistic causality underlying the reaction. Here are the most common issues and their causal solutions.
Q1: My yields are consistently below 50%, and the product is contaminated with dark brown/black tar. What is causing this degradation? Analysis & Causality: The dark tar is a result of oxidative degradation. Nitrosation of phenolic compounds is highly exothermic, and the active nitrosating species (NO⁺ or H₂NO₂⁺) is a potent oxidant. If the reaction temperature exceeds 5 °C, the nitroso product can easily oxidize to 2-tert-butyl-6-methyl-4-nitrophenol or couple to form complex quinone methides and biphenols . Solution: Maintain strict cryogenic control (0–5 °C) during the entire addition of sodium nitrite. The use of a cooling jacket and a slow, controlled dropwise addition of the NaNO₂ solution is critical to prevent localized thermal spikes.
Q2: I am observing unreacted starting material (6-tert-butyl-o-cresol) even after 4 hours of reaction time. Why is the conversion stalling? Analysis & Causality: This is almost always a mass-transfer issue caused by poor solvent selection. The bulky tert-butyl group significantly increases the lipophilicity of the phenol, rendering it practically insoluble in purely aqueous acidic media. If the substrate is not fully solvated, the water-soluble NO⁺ cannot effectively access the aromatic ring, limiting the reaction to the interfacial boundary. Solution: Transition to a miscible co-solvent system. A mixture of glacial acetic acid and water (typically 3:1 v/v) provides excellent solvation for the lipophilic substrate while maintaining the necessary dielectric constant and proton activity for NO⁺ generation.
Q3: How do I ensure I don't over-nitrosate or push the reaction toward nitration? Analysis & Causality: Excess nitrous acid (HNO₂) in the presence of atmospheric oxygen rapidly decomposes to NO₂, which is a strong nitrating agent. This leads to the formation of the nitro derivative. Furthermore, the rate of nitrosation is highly dependent on pH; maximum values are observed at pH ≈ 3, and decreasing the dielectric constant can inhibit the reaction . Solution: Use a strict stoichiometric ratio of 1.05 equivalents of NaNO₂. Implement an in-process control using starch-iodide paper. A faint blue-black color indicates a slight, healthy excess of nitrous acid. A deep, immediate black color indicates a dangerous excess, requiring immediate quenching with urea.
Section 2: Mechanistic Pathway & Logical Relationships
To master this synthesis, one must understand its regioselectivity. The hydroxyl group strongly directs electrophilic attack to the ortho and para positions. Because the ortho positions are sterically hindered by the tert-butyl and methyl groups, the nitrosonium ion exclusively attacks the para position.
Mechanistic pathway of 6-tert-butyl-o-cresol nitrosation and byproduct formation.
Section 3: Quantitative Data on Yield Optimization
The following table summarizes the causal relationship between solvent dielectric properties, temperature, and isolated yield, validating the recommended protocol parameters.
| Solvent System | Temperature (°C) | NaNO₂ Eq. | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC %) | Primary Impurity |
| Water / HCl (1M) | 0 - 5 | 1.10 | 4.0 | 22% | 85% | Unreacted Substrate |
| Ethanol / Water (1:1) | 10 - 15 | 1.10 | 2.0 | 45% | 78% | 4-Nitro Derivative |
| Acetic Acid / Water (3:1) | 0 - 5 | 1.05 | 2.5 | 89% | >98% | Trace Quinones |
| Acetic Acid / Water (3:1) | 20 - 25 | 1.05 | 1.0 | 31% | 60% | Tar / Biphenols |
Section 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. The visual and chemical checkpoints ensure that any deviation is caught before the reaction proceeds to failure.
Experimental workflow for the high-yield synthesis of 6-tert-butyl-4-nitroso-o-cresol.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10.0 g (60.9 mmol) of 2-tert-butyl-6-methylphenol in 75 mL of glacial acetic acid in a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and an internal thermometer.
-
Acidification & Cooling: Add 25 mL of distilled water and 5 mL of concentrated HCl (37%). Submerge the flask in an ice-salt bath and cool the mixture to 0–2 °C.
-
Validation Check: The solution should remain homogeneous. If precipitation occurs, increase the acetic acid ratio slightly to ensure complete solvation.
-
-
Nitrosating Agent Preparation: Dissolve 4.41 g (63.9 mmol, 1.05 eq) of sodium nitrite (NaNO₂) in 15 mL of cold distilled water.
-
Controlled Addition: Using an addition funnel, add the NaNO₂ solution dropwise over 45–60 minutes. Critical: Maintain the internal temperature strictly below 5 °C.
-
Validation Check: The reaction mixture will transition from clear to a deep blue/green color (indicating the formation of the monomeric nitroso compound), eventually precipitating as a yellow-brown solid (the dimeric form).
-
-
In-Process Monitoring: After the addition is complete, stir for an additional 60 minutes at 0 °C. Test the mixture with starch-iodide paper. A faint blue color confirms the presence of active NO⁺. If the paper turns immediately black, add 0.5 g of urea to quench the excess nitrous acid and prevent over-oxidation.
-
Quenching & Isolation: Pour the reaction mixture into 300 mL of vigorously stirred crushed ice and water. Filter the resulting precipitate under a vacuum and wash thoroughly with cold water until the filtrate is pH neutral.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 6-tert-butyl-4-nitroso-o-cresol.
References
stability issues and degradation of 6-tert-Butyl-4-nitroso-o-cresol solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the complex stability dynamics and handling requirements of 6-tert-butyl-4-nitroso-o-cresol (CAS: 7256-05-5) .
This compound presents unique challenges in drug development and analytical settings due to its highly reactive nitroso group and its tendency to undergo solvent-dependent structural rearrangements. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Mechanistic Causality of Degradation
The stability of 6-tert-butyl-4-nitroso-o-cresol is governed by a delicate interplay of tautomerism, redox susceptibility, and concentration-dependent dimerization.
-
Nitroso-Quinone Oxime Tautomerism : As a para-nitrosophenol derivative, this compound does not exist as a static monomer. It participates in a dynamic, solvent-dependent equilibrium with its 1,4-benzoquinone monooxime tautomer . The electron-donating tert-butyl and methyl groups enrich the aromatic ring's electron density. While this thermodynamically stabilizes the quinone oxime form by compensating for the loss of aromaticity, it dictates the molecule's behavior in polar media .
-
Aerobic Oxidation : The enriched electron density simultaneously increases the molecule's vulnerability to aerobic oxidation, rapidly converting the nitroso (-N=O) group to a nitro (-NO₂) derivative in the presence of dissolved oxygen .
-
Photolytic Polymerization : Exposure to UV/Vis light induces homolytic cleavage of the C-NO bond, generating reactive radicals that cascade into irreversible polymeric tar formation .
Mechanistic pathways of 6-tert-butyl-4-nitroso-o-cresol tautomerization and degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: My freshly prepared solution changed color from blue/green to yellow/brown within hours. Has it degraded? A: Not necessarily. This is a classic visual indicator of tautomerization, not degradation. The true monomeric C-nitroso form exhibits a characteristic blue/green color due to the n→π* transition of the -N=O group (absorbing at ~680–750 nm). However, in polar solvents (e.g., DMSO, MeOH), the equilibrium shifts heavily toward the quinone monooxime tautomer, which absorbs in the blue region and appears yellow/brown visually .
Q3: I am observing inconsistent reaction yields when using this compound in aqueous buffers. Why? A: 6-tert-Butyl-4-nitroso-o-cresol is highly sensitive to pH. In alkaline aqueous buffers (pH > 7), the compound deprotonates to form a phenolate/oximate anion. This anionic state is extremely susceptible to rapid aerobic oxidation, reducing your active titer to the 4-nitro derivative within hours . Always buffer solutions to slightly acidic conditions (pH 4.5–5.5) if aqueous media is mandatory.
Part 3: Quantitative Stability Profiles
To aid in experimental design, the following table summarizes the expected behavior and stability of 6-tert-butyl-4-nitroso-o-cresol across common solvent systems.
| Solvent System | Polarity Index | Dominant Species | Visual Color | Estimated Half-Life (Aerobic, 25°C) |
| Chloroform (CHCl₃) | 4.1 | Nitroso monomer / Dimer | Blue/Green | 3-5 Days |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Quinone oxime | Yellow/Brown | >2 Weeks |
| Methanol (MeOH) | 5.1 | Quinone oxime | Yellow/Brown | 5-7 Days |
| Aqueous Buffer (pH > 7) | 9.0 | Phenolate / Oximate | Deep Red/Brown | <4 Hours (Rapid oxidation) |
Part 4: Troubleshooting Workflows & Standard Operating Procedures
To guarantee trustworthiness in your assays, you must utilize a self-validating protocol for solution preparation. The workflow below ensures that oxidative and photolytic degradation pathways are blocked, and the active monomeric state is verified prior to use.
Troubleshooting workflow for preparing and validating stable compound solutions.
SOP: Preparation and Validation of Ultra-Stable Solutions
Step 1: Solvent Deoxygenation (Causality: Block Aerobic Oxidation) Sparging the chosen solvent with Argon for 30 minutes is mandatory. Argon is heavier than air and displaces oxygen more effectively than Nitrogen in the vial headspace, which is critical to preventing the conversion of the nitroso group to a nitro group .
Step 2: Controlled Dissolution (Causality: Prevent Dimerization) Dissolve the compound to a working concentration of <10 mM . High concentrations force the nitroso monomers to reversibly couple into azodioxy (diazene N,N'-dioxide) dimers, which can precipitate out of solution or alter reaction kinetics.
Step 3: Spectroscopic Validation (Causality: Self-Validating System) Before utilizing the solution in downstream assays, record a UV-Vis spectrum.
-
Pass: A distinct peak at ~680-750 nm confirms the presence of the active nitroso monomer.
-
Fail: If the 700 nm peak is absent and entirely replaced by strong absorbance in the 300-400 nm range (with a loss of the blue/green tint in non-polar solvents), the solution has either fully tautomerized or irreversibly degraded, and must be discarded.
Step 4: Storage (Causality: Block Photolytic Cleavage) Aliquot the validated solution into amber glass vials to block UV-induced radical formation . Purge the headspace with Argon, seal with PTFE septa, and store immediately at -20°C.
References
-
National Center for Biotechnology Information. "6-tert-Butyl-4-nitroso-o-cresol | C11H15NO2 | CID 81677 - PubChem". nih.gov. URL:[Link] [[1.5]]
-
National Institutes of Health (PMC). "Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles". nih.gov. URL:[Link] [[2.4]]
-
MDPI. "The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction". mdpi.com. URL:[Link] [[2.9]]
-
ACS Publications. "Amidine Nitrosation | The Journal of Organic Chemistry". acs.org. URL:[Link] [[2.16]]
minimizing interference in metal ion analysis with 6-tert-Butyl-4-nitroso-o-cresol
Welcome to the Technical Support Center for trace metal analysis. As a Senior Application Scientist, I have designed this guide to address the complex matrix challenges researchers and drug development professionals face when utilizing 6-tert-Butyl-4-nitroso-o-cresol (6-TBNC) [1].
6-TBNC is a highly specialized, sterically hindered chelating agent. The addition of the tert-butyl group at the 6-position significantly increases the lipophilicity of the resulting metal complex compared to standard nitrosophenols[2]. This enables highly efficient extraction into non-polar organic solvents, minimizing aqueous carryover. However, biological and environmental matrices often introduce competing transition metals and electroactive macromolecules that compromise analytical integrity.
This guide provides mechanistic troubleshooting, self-validating protocols, and actionable solutions to ensure absolute confidence in your data.
Section 1: Troubleshooting Guides & FAQs
Q1: I am seeing falsely elevated Cobalt readings due to the co-extraction of Copper and Nickel. How do I eliminate this cross-reactivity? Causality: 6-TBNC is a potent chelator that reacts with multiple transition metals. However, the chelation mechanics differ fundamentally by metal. When Cobalt(II) coordinates with the nitrosophenol tautomer of 6-TBNC, it is rapidly oxidized to Cobalt(III), forming a low-spin d6 octahedral complex[2]. According to ligand field theory, this specific electronic configuration renders the Cobalt complex kinetically inert (substitutionally inert). Conversely, Copper(II) ( d9 ) and Nickel(II) ( d8 ) complexes remain highly labile[3]. Solution: Introduce a post-extraction acid-washing step. Wash the organic phase (containing the extracted chelates) with [2][4]. The labile Cu and Ni complexes will rapidly decompose and partition back into the aqueous waste, leaving the pure, inert Co(III)-6-TBNC complex intact in the organic phase.
Q2: My phase separation is poor, and the organic extraction layer is cloudy. What is causing this? Causality: Cloudy organic phases typically result from emulsion formation due to unprecipitated proteins, excess lipids in biological samples, or incorrect ionic strength. Furthermore, the oxime-nitrosophenol tautomerism is highly pH-dependent; suboptimal pH prevents complete metal coordination and partitioning[3]. Solution: Ensure the sample is thoroughly digested (e.g., using nitric acid digestion or dry ashing) prior to extraction[4]. Adjust the aqueous phase strictly to pH 6.5–7.5 using a sodium borate or hydroxylamine-acetate buffer before adding the 6-TBNC reagent[2][3]. If emulsions persist, centrifuge the separatory funnel contents at 3000 × g for 5 minutes rather than adding chemical demulsifiers, which may introduce trace metal contaminants.
Q3: When using electrochemical detection, my redox peaks are suppressed by matrix fouling. How can I maintain sensor accuracy? Causality: In electrochemical analysis, the reversible redox conversion between the hydroxylaminophenol and nitrosophenol states is essential for signal transduction[5][6]. Complex biological matrices contain macromolecules that rapidly adsorb onto bare electrodes, passivating the surface and suppressing electron transfer. Solution: Integrate a vertically-ordered mesoporous silica film (VMSF) or silica nanochannel array onto your[6][7]. The ultrasmall nanopores act as a strict size-exclusion membrane, preventing large biological molecules from fouling the electrode while allowing the small metal-6-TBNC complexes to diffuse freely to the active sites.
Section 2: Standard Operating Procedure (SOP)
Protocol: Interference-Free Extraction of Cobalt using 6-TBNC Note: This protocol is designed as a self-validating system. Do not skip the validation checkpoints.
-
Sample Digestion: Ash 1–10 g of biological tissue or pharmaceutical matrix. Dissolve the resulting residue completely in 10 mL of 0.1 M HCl[2][4].
-
Iron Masking & Buffering: Add 2 mL of 10% sodium citrate to mask Iron(III) interference[3]. Add sodium borate buffer to adjust the pH precisely to the 6.5–7.5 optimal window[2].
-
Self-Validation Checkpoint 1: Run a method blank (reagents only) and a matrix spike (sample + known Co standard) alongside your batch.
-
-
Chelation & Extraction: Add an excess of purified 6-TBNC reagent. Add 10 mL of Skellysolve B (or high-purity hexane) and shake vigorously for 2 minutes to extract the chelates[2][4]. Let the phases separate.
-
Acid Washing (Critical): Transfer the organic layer to a clean separator. Wash it with 5 mL of 0.02 M HCl[4]. Discard the lower aqueous wash.
-
Self-Validation Checkpoint 2: Repeat the acid wash until the aqueous phase is completely colorless, confirming the total destruction of labile Cu/Ni chelates.
-
-
Quantification: Measure the absorbance of the organic phase spectrophotometrically, or analyze via differential pulse voltammetry (DPV)[2][6]. Calculate recovery rates from the matrix spike; acceptable recovery must fall within 95–105%.
Section 3: Data Presentation
Table 1: Interference Thresholds and Mitigation Strategies for 6-TBNC Metal Analysis
| Interfering Species | Interference Mechanism | Tolerance Limit | Proven Mitigation Strategy |
| Copper (Cu²⁺) | Forms competing organic-soluble chelate | < 50 ppm | Post-extraction acid wash (0.02 M HCl)[4] |
| Nickel (Ni²⁺) | Forms competing organic-soluble chelate | < 50 ppm | Post-extraction acid wash (0.02 M HCl)[4] |
| Iron (Fe³⁺) | Co-precipitation / Spectral overlap | < 100 ppm | Mask with sodium citrate prior to extraction[2][3] |
| Macromolecules | Electrode fouling (Electrochemical) | N/A | VMSF / Silica nanochannel size-exclusion[6] |
| Electroactive Organics | Redox peak overlap / Signal quenching | Variable | Pre-activation of Glassy Carbon Electrode (p-GCE)[6][7] |
Section 4: Workflow Visualization
Workflow for interference-free Cobalt extraction using 6-tert-Butyl-4-nitroso-o-cresol.
References
-
Determination of Cobalt in Biological Materials with Nitrosocresol. Industrial & Engineering Chemistry Analytical Edition (ACS Publications). URL:[Link]
-
Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film. Frontiers in Chemistry. URL:[Link]
-
Photometric determination of cobalt with nitroso-R-salt. Analytica Chimica Acta. URL:[Link]
-
AOAC Official Methods of Analysis - Trace Metals in Plants. Regulations.gov. URL: [Link]
Sources
- 1. 6-tert-Butyl-4-nitroso-o-cresol [drugs.ncats.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academia.edu [academia.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Metal-free graphitic carbon nitride nanosheet for dual mode fluorescence and electrochemical detection of para -nitrophenol - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00874C [pubs.rsc.org]
- 6. Frontiers | Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film [frontiersin.org]
- 7. Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film - PMC [pmc.ncbi.nlm.nih.gov]
resolving poor selectivity in 6-tert-Butyl-4-nitroso-o-cresol based assays
Welcome to the technical support center for resolving challenges in assays utilizing 6-tert-Butyl-4-nitroso-o-cresol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues, particularly poor selectivity, encountered during experimental workflows. The information herein is grounded in established principles of coordination chemistry and colorimetric analysis to ensure scientific integrity and provide actionable solutions.
Introduction to 6-tert-Butyl-4-nitroso-o-cresol Assays
6-tert-Butyl-4-nitroso-o-cresol is a member of the nitrosophenol family of organic compounds. These molecules are effective chelating agents, meaning they can form stable, colored complexes with various metal ions. This property makes them valuable reagents in colorimetric assays for the detection and quantification of specific metals. The underlying principle of these assays is the formation of a metal-ligand complex that absorbs light at a specific wavelength, with the intensity of the color being proportional to the concentration of the metal ion.
The selectivity of such assays, however, can be a significant challenge. Due to the similar chemical properties of many metal ions, the reagent may form complexes with non-target metals present in the sample matrix, leading to inaccurate results. This guide will address the common causes of poor selectivity and provide systematic approaches to troubleshoot and resolve these issues.
Troubleshooting Poor Selectivity
Poor selectivity in your 6-tert-Butyl-4-nitroso-o-cresol based assay can manifest as high background signals, false positives, or an inability to accurately quantify the target analyte. Below are common questions and troubleshooting steps to enhance the selectivity of your experiments.
Question 1: My assay shows a high background signal even in the absence of my target analyte. What could be the cause?
A high background signal is often indicative of contamination or non-specific binding.
Potential Causes and Solutions:
-
Contaminated Reagents: The water, buffers, or stock solutions used may contain trace amounts of interfering metal ions.
-
Action: Use high-purity, deionized water (ddH₂O) and analytical grade reagents. Prepare fresh solutions and consider treating them with a chelating resin to remove any metal contaminants.
-
-
Reagent Instability: The 6-tert-Butyl-4-nitroso-o-cresol reagent itself may degrade over time, leading to colored byproducts.
-
Action: Prepare the reagent solution fresh before each experiment. Store the solid compound in a cool, dark, and dry place.
-
-
Improper Blanking: The blank solution used to zero the spectrophotometer may not account for all components of the reaction mixture that contribute to the background absorbance.
-
Action: Your blank should contain everything that your sample wells contain, except for the analyte. This includes the buffer, the 6-tert-Butyl-4-nitroso-o-cresol reagent, and any other additives.
-
Question 2: I am observing a signal in samples that should not contain the target metal ion. How can I identify and eliminate this interference?
This issue points directly to a lack of selectivity, where the reagent is reacting with other components in your sample.
The Critical Role of pH
The formation of metal-nitrosophenol complexes is highly pH-dependent.[1][2] Different metal ions will form stable complexes within specific pH ranges.
-
Explanation: The protonation state of the hydroxyl and nitroso groups on the cresol ring influences its chelating ability. By carefully controlling the pH, you can favor the formation of the complex with your target metal ion while minimizing the formation of complexes with interfering ions.[3]
Troubleshooting Workflow for pH Optimization:
-
Literature Review: Research the optimal pH for the complexation of your target metal with nitrosophenol-type reagents.
-
pH Gradient Experiment: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).
-
Assay Performance: Run your assay with your target analyte and known interfering ions at each pH.
-
Analysis: Identify the pH at which the signal from your target analyte is maximal, and the signal from interfering ions is minimal.
The Power of Masking Agents
Masking agents are compounds that form stable, colorless complexes with interfering ions, preventing them from reacting with the 6-tert-Butyl-4-nitroso-o-cresol reagent.
-
Explanation: By selectively "hiding" the interfering ions, the assay becomes more specific for the target analyte.
| Common Interfering Ion | Recommended Masking Agent | Mechanism of Action |
| Fe(II), Fe(III) | Fluoride (F⁻), Citrate | Forms stable, colorless complexes with iron ions. |
| Cu(II) | Thiosulfate (S₂O₃²⁻), Thiourea | Reduces Cu(II) to Cu(I) or forms a stable complex. |
| Ni(II) | Cyanide (CN⁻) (Use with extreme caution) | Forms a very stable, colorless tetracyanonickelate(II) complex. |
| Al(III) | Fluoride (F⁻), Triethanolamine | Forms stable, colorless complexes with aluminum ions. |
Experimental Protocol for Masking Agent Optimization:
-
Identify Potential Interferences: Analyze your sample matrix to identify potential interfering metal ions.
-
Select a Masking Agent: Choose a suitable masking agent from the table above or based on literature for your specific interferent.
-
Concentration Gradient: Prepare a series of experiments with varying concentrations of the masking agent.
-
Evaluate Specificity: Spike your samples with the interfering ion and your target analyte and measure the response with and without the masking agent. The optimal concentration of the masking agent should eliminate the signal from the interfering ion without significantly affecting the signal from the target analyte.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of a 6-tert-Butyl-4-nitroso-o-cresol based assay?
While specific reaction details can vary, the general mechanism involves the deprotonation of the hydroxyl group of the cresol in a suitable pH environment. The resulting phenolate, along with the nitroso group, acts as a bidentate ligand, coordinating with a metal ion to form a colored chelate complex.
Q2: How should I prepare and store the 6-tert-Butyl-4-nitroso-o-cresol reagent?
The stability of the reagent is crucial for reproducible results.
-
Preparation: Dissolve the solid 6-tert-Butyl-4-nitroso-o-cresol in a suitable organic solvent (e.g., ethanol or methanol) before diluting it in the assay buffer. Gentle warming may be required to aid dissolution.
-
Storage: Store the solid compound in a tightly sealed container, protected from light, in a refrigerator. Prepare the stock solution fresh and use it within a short period. If storage of the solution is necessary, store it in a dark bottle at 4°C and use it within a few days.
Q3: Can the tert-butyl group on the cresol ring influence the assay's selectivity?
Yes, the bulky tert-butyl group can provide steric hindrance, which may influence the binding affinity of the reagent for different metal ions.[4] This can sometimes enhance selectivity by favoring the binding of smaller metal ions or those with a specific coordination geometry.
Q4: My sample is highly colored. How can I correct for this background absorbance?
For colored samples, a sample blank is essential.
Protocol for Sample Blank Correction:
-
Prepare two identical reaction mixtures for each sample.
-
In the "test" mixture, add all components, including the 6-tert-Butyl-4-nitroso-o-cresol reagent.
-
In the "sample blank" mixture, add all components except for the 6-tert-Butyl-4-nitroso-o-cresol reagent. Instead, add an equal volume of the solvent used to dissolve the reagent.
-
Incubate both mixtures under the same conditions.
-
Measure the absorbance of both the "test" and "sample blank" mixtures.
-
The corrected absorbance for your sample is: Corrected Absorbance = Absorbance (Test) - Absorbance (Sample Blank)
Q5: What are some general best practices for improving the reliability of my colorimetric assay?
-
Consistent Volumes: Use calibrated pipettes and ensure that the total volume in each well or cuvette is consistent.
-
Incubation Time and Temperature: Optimize and standardize the incubation time and temperature to ensure the color-forming reaction goes to completion and is reproducible.
-
Wavelength Selection: Scan the absorbance spectrum of the metal-reagent complex to determine the wavelength of maximum absorbance (λmax) and use this wavelength for all measurements.
-
Standard Curve: Always run a fresh standard curve with each new experiment to ensure accuracy.
-
Microplate Assays: If using a microplate reader, be mindful of potential edge effects and ensure proper mixing within the wells.[5]
References
- Hale, P. W., Jr, & Poklis, A. (1983). Evaluation of a modified colorimetric assay for the determination of acetaminophen in serum. Journal of Analytical Toxicology, 7(5), 249–251.
-
Interchim. (n.d.). Isolation/Modification/Labeling. Retrieved from [Link]
- Korenaga, T. (1977). Nitrosophenol and nitrosonaphthol derivatives as reagents for the spectrophotometric determination of iron and determination of micro-amounts in waters with 2-nitroso-5-dimethylaminophenol. Analyst, 102(1215), 377-384.
-
LSU Scholarly Repository. (2025, March 16). Role of pH on Environmentally Persistent Free Radicals (EPFRs) Activation, and its Sensor Development. Retrieved from [Link]
-
MDPI. (2022, April 7). A pH‐Based Single‐Sensor Array for Discriminating Metal Ions in Water. Retrieved from [Link]
-
Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Retrieved from [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A pH‐Based Single‐Sensor Array for Discriminating Metal Ions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Role of pH on Environmentally Persistent Free Radicals (EPFRs) Activat" by Prakash Dangal [repository.lsu.edu]
- 4. Evaluation of a modified colorimetric assay for the determination of acetaminophen in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Tert-Butyl-4-Nitroso-O-Cresol (CAS 7256-05-5) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
Technical Support Center: Optimizing p-Cresol Alkylation
Welcome to the Technical Support Center for the alkylation of p-cresol. This guide is engineered for researchers, chemists, and drug development professionals scaling up the synthesis of critical phenolic antioxidants, such as 2-tert-butyl-p-cresol (2-TBC) and 2,6-di-tert-butyl-p-cresol (BHT).
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the causality behind reaction parameters, evaluate catalyst benchmarks, and provide self-validating workflows to ensure your scale-up is both predictable and highly selective.
Mechanistic Principles & Pathway Logic
The alkylation of p-cresol via Friedel-Crafts mechanisms is an electrophilic aromatic substitution[1]. When utilizing alkylating agents like tert-butanol (TBA) or isobutylene, the reaction is characterized by a strict competition between kinetic and thermodynamic control[1]. Understanding this causality is the first step in optimization.
-
Kinetic Control (O-Alkylation): At lower temperatures (typically <30°C to 40°C), the alkyl cation preferentially attacks the highly nucleophilic hydroxyl oxygen, yielding p-cresyl-tert-butyl ether[1][2].
-
Thermodynamic Control (C-Alkylation): At elevated temperatures (>90°C), the reaction shifts to the sterically hindered but thermodynamically stable ortho-position of the aromatic ring, yielding the desired monoalkylated (2-TBC) or dialkylated (2,6-DTBC) products[1][2].
Reaction pathway logic for p-cresol alkylation highlighting kinetic vs. thermodynamic control.
Catalyst Selection & Quantitative Benchmarks
The choice of catalyst dictates the reaction's energy barrier, product selectivity, and operational lifespan[3]. Traditional homogeneous catalysts (e.g., H2SO4) pose severe corrosion and environmental risks[3]. Modern optimization relies on heterogeneous solid acids and functionalized ionic liquids.
Table 1: Performance Benchmarks of Optimized Catalyst Systems
| Catalyst System | Alkylating Agent | Temp (°C) | Molar Ratio (Agent:Cresol) | p-Cresol Conversion | Selectivity to 2-TBC | Ref |
| 15% TPA/ZrO₂ (12-Tungstophosphoric acid) | tert-Butanol | 130 | 3:1 | 61.0% | 81.4% | [1][4] |
| 25% TPA/SiO₂ (Nanosilica supported) | tert-Butanol | 140 | 2:1 | High | Major Product | [5] |
| SO₃H-Functionalized Ionic Liquid | tert-Butanol | 70 - 75 | Optimized | 79.0% - 85.3% | 92.0% - 95.2% | [3][6] |
| 10% PW/MCM-41 (Heteropoly acid) | Isobutylene | 90 | Optimized | 93.89% | 51.29% (42.48% Di) | [7][8] |
Note: Selectivity is highly dependent on the space velocity (LHSV) in flow systems and reaction time in batch systems.
Validated Experimental Protocol: Heterogeneous Catalytic Alkylation
To ensure self-validating and reproducible results, follow this standardized workflow for the tert-butylation of p-cresol using a silica-supported 12-tungstophosphoric acid (TPA/SiO₂) catalyst[5].
Phase 1: Catalyst Preparation & Activation
-
Impregnation: Synthesize 25% TPA/SiO₂ via the wet impregnation method[5].
-
Steaming: Subject the catalyst to steaming at 150°C for 6 hours to stabilize the surface acidity[5].
-
Calcination (Crucial Step): Prior to reaction, calcine the catalyst to remove adsorbed moisture. Causality: Water molecules competitively bind to Lewis acid sites, drastically reducing the catalyst's ability to generate the required carbocation intermediate.
Phase 2: Reaction Execution (Batch/Flow)
-
Feed Preparation: Prepare a feed mixture of tert-butanol (TBA) and p-cresol at a strictly controlled 2:1 molar ratio[5].
-
Temperature Control: Bring the reactor to 413 K (140°C)[5]. Causality: This temperature provides the thermal energy required to overcome the kinetic O-alkylation pathway, driving the equilibrium toward C-alkylation.
-
Flow Rate: For continuous fixed-bed reactors, maintain a feed rate of 6 to 12 mL/h[5]. Slower feed rates increase residence time, pushing conversion higher but risking dialkylation.
Phase 3: In-Process Monitoring & Isolation
-
Sampling: Withdraw aliquots every 30 minutes.
-
Analysis: Analyze via Gas Chromatography (GC-FID). Monitor the disappearance of the p-cresol peak and the emergence of 2-TBC.
-
Separation: Unreacted p-cresol and phenol byproducts can be separated by simple fractional distillation and recycled back into the feed stream[4].
Troubleshooting Guide & FAQs
This section addresses the most common deviations encountered during process scale-up.
Diagnostic logic tree for troubleshooting low yields in p-cresol alkylation.
Q: Why am I seeing a high concentration of p-cresyl-tert-butyl ether instead of 2-tert-butyl-p-cresol? A: You are operating under kinetic control. O-alkylation is kinetically favored at lower temperatures (typically <30°C)[1][2]. To resolve this, increase the reaction temperature to >90°C. The ether byproduct will undergo an acid-catalyzed rearrangement into the thermodynamically favored C-alkylated product (2-TBC)[1].
Q: My selectivity for 2-TBC is dropping, and 2,6-di-tert-butyl-p-cresol (DTBC) is increasing. How do I fix this? A: DTBC is the product of over-alkylation. This occurs when the molar ratio of the alkylating agent (TBA or isobutylene) to p-cresol is too high, or the contact time (residence time) is too long[1][5]. Reduce the TBA:p-cresol ratio to 2:1 or 1:1, or increase the space velocity (LHSV) in your flow reactor to minimize secondary alkylation events[4][5].
Q: The solid acid catalyst deactivates rapidly after one cycle. What causes this and how can it be regenerated? A: Catalyst deactivation in Friedel-Crafts alkylations using zeolites or solid acids is primarily caused by coke formation (polymerization of the olefin) or water poisoning[4]. When using tert-butanol, water is generated as a byproduct, which can block Lewis acid sites. Solution: Switch to a highly hydrophobic support like nanosilica (TPA/SiO₂) to repel water[5]. Spent catalyst can typically be regenerated via calcination in air at 500-600°C to burn off carbonaceous deposits[4].
Q: Can I achieve high selectivity at lower temperatures to save energy? A: Yes, but it requires switching from heterogeneous solid acids to Brønsted acidic SO₃H-functionalized ionic liquids. These specialized solvents can achieve ~79% conversion and 92% selectivity for 2-TBC at significantly milder temperatures (70°C)[3][6].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Separation of Cresol Isomers
Welcome to the Advanced Separations Technical Support Center. As application scientists and chemical engineers, we frequently encounter the "cresol conundrum." Cresol isomers (ortho-, meta-, and para-cresol) are critical intermediates in pharmaceutical synthesis and resin manufacturing. However, separating m-cresol from p-cresol is notoriously difficult.
Because their boiling points differ by less than 1°C (202.8°C vs. 201.9°C)[1] and their hydrophobicities (LogP) are virtually identical, standard fractional distillation and conventional reversed-phase chromatography often fail. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these isomers across analytical and industrial scales.
Separation Strategy Workflow
Decision matrix for selecting cresol isomer separation techniques based on scale and mechanism.
Quantitative Comparison of Separation Modalities
Before troubleshooting, it is critical to understand the physicochemical limitations of standard techniques. The table below summarizes why specific modalities succeed or fail.
| Isomer | Boiling Point (°C) | LogP | HPLC (Standard C18) | HPLC (Phenyl Phase) | GC (5% Phenyl Phase) | GC (Polar PEG/WAX) |
| o-Cresol | 191.0 | 1.95 | Baseline Resolved | Baseline Resolved | Baseline Resolved | Baseline Resolved |
| m-Cresol | 202.8 | 1.96 | Co-elutes with p- | Baseline Resolved | Co-elutes with p- | Baseline Resolved |
| p-Cresol | 201.9 | 1.94 | Co-elutes with m- | Baseline Resolved | Co-elutes with m- | Baseline Resolved |
FAQ 1: Analytical HPLC Troubleshooting
Q: My m-cresol and p-cresol peaks are completely co-eluting on a standard ODS (C18) column. How can I achieve baseline resolution without complex derivatization?
The Causality: Reversed-phase C18 columns separate analytes based strictly on hydrophobic partitioning. Because the only structural difference between m- and p-cresol is the position of the methyl group on the phenol ring, their hydrophobic profiles are indistinguishable to a C18 phase[2].
The Solution: Switch to a Phenyl or Phenyl-Hexyl stationary phase . Phenyl columns introduce a secondary separation mechanism: π-π interactions. The inductive effect of the methyl group at the meta versus para position subtly alters the electron density of the aromatic ring. The phenyl stationary phase detects this electronic difference, selectively retaining one isomer over the other[2].
Validated Protocol:
-
Column Selection: Install a Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a Methanol/Water gradient (e.g., 40:60 v/v). Crucial Insight: Do not use Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond that acts as a π-electron competitor, which will suppress the π-π interactions between the cresol and the stationary phase[2]. Methanol enhances these interactions.
-
Flow & Detection: Set flow rate to 1.0 mL/min at 30°C. Monitor UV absorbance at 270 nm or 280 nm.
-
Self-Validating System: Inject pure standards of p-cresol followed by m-cresol. Calculate the resolution factor ( Rs ). Proceed with sample analysis only if Rs≥1.5 . If Rs<1.5 , decrease the column temperature by 2°C to increase the residency time of the π-π interactions.
FAQ 2: Gas Chromatography (GC) Challenges
Q: I am using a standard Rtx-5MS (5% diphenyl / 95% dimethyl polysiloxane) column, but the m- and p-cresol signals overlap entirely. What are my options?
The Causality: Standard 5% phenyl columns rely heavily on boiling point and slight polarizability differences. Since the boiling points of m- and p-cresol are nearly identical, they co-elute[3].
The Solution: You have two primary paths: switch to a highly polar Polyethylene Glycol (PEG) column (like a DB-WAX), or utilize advanced hyphenated detection such as GC-FTIR/MS. While mass spectrometry (MS) struggles to differentiate the identical fragmentation patterns of these isomers, Fourier Transform Infrared Spectroscopy (FTIR) provides unique vibrational "fingerprints" for the meta and para substitutions[4].
Validated Protocol (Column Swap Method):
-
Column Selection: Install a polar PEG column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Thermal Program: Set the initial oven temperature to 50°C (hold 1 min). Ramp at 10°C/min to 200°C, then 20°C/min to 240°C (hold 5 min)[3].
-
Internal Standard: Use caffeine instead of standard derivatization agents. Crucial Insight: If you attempt to use TMS (trimethylsilyl) derivatization to force separation on an Rtx-5MS column, be aware that TMS can interact unpredictably with certain column surfaces, leading to signal degradation[3]. Caffeine is highly inert and does not interfere with the bark extract or complex matrices[3].
-
Self-Validating System: Analyze a blank matrix spiked with your internal standard. A stable, symmetrical caffeine peak validates system inertness before introducing the cresol mixture.
FAQ 3: Preparative & Industrial Scale Purification
Q: We are scaling up production, but fractional distillation is failing to yield high-purity p-cresol from our isomeric mixture. What industrial technique should we implement?
The Causality: Distillation relies on vapor pressure differentials. A boiling point difference of 0.9°C requires an impractically tall distillation column with an extreme reflux ratio, making it economically and thermodynamically unviable for m/p separation[1].
The Solution: Implement Selective Zeolite Adsorption or Stripping Crystallization . For continuous liquid-phase separation, adsorptive separation using crystalline aluminosilicates (zeolites) is the industry standard[5].
Validated Protocol (Zeolite Adsorption):
-
Adsorbent Preparation: Utilize type X or Y zeolites that have been ion-exchanged with Barium (BaX) or a Barium-Potassium mixture (KBaX)[5].
-
Mechanism: The linear molecular geometry of p-cresol allows it to penetrate the zeolite pores and interact strongly with the Ba/K cations. The bulkier m-cresol is sterically hindered and remains in the interstitial void spaces (the raffinate)[5].
-
Desorption: Flush the "rich" adsorbent bed with a desorbent material comprising an aliphatic alcohol (e.g., 1-hexanol). Alcohols significantly increase the selectivity of the adsorbent for p-cresol and accelerate the desorption rate[5].
-
Self-Validating System: Monitor the breakthrough curve of the fixed bed dynamically. A sharp breakthrough of m-cresol while p-cresol remains entirely adsorbed validates your mass transfer coefficient (MTC) and bed porosity[1]. If p-cresol breaks through prematurely, reduce the feed flow rate to increase residence time.
Sources
Validation of Spectrophotometric Method Using 6-tert-Butyl-4-nitroso-o-cresol for Trace Cobalt Determination: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the limitations of traditional aqueous-phase colorimetric assays when quantifying trace transition metals in complex biological or environmental matrices. The determination of Cobalt (Co), a critical trace element in both biological systems (e.g., Vitamin B12 metabolism) and pharmaceutical manufacturing (as a catalytic impurity), demands extreme sensitivity and specificity.
While the classic[1] laid the groundwork for spectrophotometric Cobalt determination, modern analytical demands require superior lipophilicity and phase-separation efficiency. Enter 6-tert-Butyl-4-nitroso-o-cresol (6-tBNC) . By introducing a bulky tert-butyl group to the phenolic ring, this reagent fundamentally alters the partition coefficient of the resulting metal complex, enabling highly efficient liquid-liquid extraction (LLE) and drastically lowering the Limit of Detection (LOD).
This guide objectively compares the performance of 6-tBNC against traditional alternatives and provides a self-validating, [2] experimental protocol for its implementation.
Mechanistic Insights: The Chemical Logic of 6-tBNC
To understand why 6-tBNC outperforms traditional reagents, we must examine the causality behind the molecular design:
-
Enhanced Lipophilicity: The addition of the non-polar tert-butyl group increases the hydrophobicity of the Co(tBNC)3 complex. This drives the thermodynamic equilibrium heavily toward the organic phase (e.g., Carbon Tetrachloride or Petroleum Ether) during extraction.
-
Matrix Rejection: Because the complex is extracted into a non-polar solvent, hydrophilic matrix components (such as salts, proteins, and uncomplexed competing ions) are left behind in the aqueous phase. This eliminates the baseline scattering and background absorbance that plague direct aqueous measurements.
-
Steric Shielding: The bulky tert-butyl group provides steric hindrance that stabilizes the Cobalt complex against degradation by trace oxidants, ensuring a stable absorbance reading over time.
Workflow of trace Cobalt extraction and spectrophotometric measurement using 6-tBNC.
Comparative Analysis: 6-tBNC vs. Alternative Reagents
When selecting a spectrophotometric reagent for trace Cobalt, the decision hinges on the required LOD, matrix complexity, and throughput. The table below summarizes the quantitative and operational differences between 6-tBNC and the two most common compendial alternatives: Nitroso-R-salt and 1-Nitroso-2-naphthol.
| Analytical Parameter | 6-tert-Butyl-4-nitroso-o-cresol (6-tBNC) | Nitroso-R-salt | 1-Nitroso-2-naphthol |
| Measurement Phase | Organic (CCl₄ or Petroleum Ether) | Aqueous | Organic (CHCl₃) |
| Molar Absorptivity ( ϵ ) | >3.5×104 L·mol⁻¹·cm⁻¹ | ∼2.9×104 L·mol⁻¹·cm⁻¹ | ∼2.5×104 L·mol⁻¹·cm⁻¹ |
| Primary Interferences | Minimal (Masked by Citrate) | Fe, Cu, Ni (Requires boiling) | Pd, Fe (Requires chromatography) |
| Limit of Detection (LOD) | <0.02 µg/mL (High concentration factor) | ∼0.1 µg/mL | ∼0.05 µg/mL |
| Workflow Complexity | Moderate (Requires Liquid-Liquid Extraction) | Low (Direct aqueous reading) | High (Extensive sample clean-up) |
| Complex Stability | Excellent (> 24 hours in organic phase) | Moderate (Fades under UV light) | Good |
Verdict: While Nitroso-R-salt is sufficient for high-concentration, clean aqueous samples, 6-tBNC is the superior choice for complex biological matrices or pharmaceutical impurity testing where trace-level quantification and matrix isolation are mandatory.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates built-in system suitability checks, matrix masking, and recovery verifications aligned with [2].
Reagents Required
-
6-tBNC Solution: 0.1% (w/v) in analytical grade ethanol.
-
Sodium Citrate Buffer: 0.5 M, adjusted to pH 5.5. (Causality: Citrate acts as a masking agent, sequestering Fe³⁺ and Cu²⁺ to prevent competitive binding).
-
Extraction Solvent: Carbon Tetrachloride (CCl₄) or Petroleum Ether.
-
Standard Cobalt Solution: 1.0 mg/mL NIST-traceable stock, serially diluted to working concentrations (0.01 – 2.0 µg/mL).
Step-by-Step Methodology
Phase 1: Sample Preparation & Masking
-
Transfer 10.0 mL of the aqueous sample (or calibration standard) into a 50 mL glass separatory funnel.
-
Add 2.0 mL of the Sodium Citrate Buffer (pH 5.5). Swirl gently to mix. Self-Validation Check: Ensure the pH remains between 5.0 and 6.0; deviations will result in incomplete complexation.
-
Add 1.0 mL of the 0.1% 6-tBNC solution. Mix thoroughly and incubate at room temperature for 10 minutes to allow the brick-red Co(tBNC)3 complex to fully form.
Phase 2: Liquid-Liquid Extraction (LLE) 4. Add exactly 5.0 mL of CCl₄ to the separatory funnel. 5. Stopper the funnel and shake vigorously for 2 minutes. Vent carefully. 6. Allow the phases to separate for 5 minutes. The organic (bottom) layer will contain the extracted Cobalt complex. 7. Drain the organic layer through a small plug of anhydrous sodium sulfate (to remove trace water droplets) into a dry 10 mL volumetric flask.
Phase 3: Spectrophotometric Measurement 8. Transfer the dried organic extract into a 10 mm quartz cuvette. 9. Measure the absorbance at λmax (approx. 410 nm) against a reagent blank prepared using the exact same workflow (substituting sample with ultra-pure water). 10. System Suitability: After every 10 samples, run a mid-range standard (e.g., 0.5 µg/mL) to verify that instrument drift remains ≤2.0% .
Method Validation Framework (ICH Q2(R2))
When publishing or submitting this method for regulatory approval, you must validate the following parameters.
ICH Q2(R2) analytical method validation framework for 6-tBNC spectrophotometry.
-
Linearity: Prepare a minimum of 5 concentration levels (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL). The correlation coefficient ( R2 ) must be ≥0.995 .
-
Accuracy (Recovery): Spike known amounts of Cobalt into a blank biological matrix at 50%, 100%, and 150% of the target concentration. Acceptable recovery ranges from 98.0% to 102.0%.
-
Precision (Repeatability): Analyze 6 independent preparations of the 100% target concentration. The Relative Standard Deviation (RSD) must be ≤2.0% .
-
Specificity: Spike the sample with 100x molar excesses of Fe³⁺, Cu²⁺, and Ni²⁺. The change in absorbance must not exceed ±5% compared to an unspiked control, proving the efficacy of the citrate masking and organic extraction.
References
-
Ellis, G. H., & Thompson, J. F. (1945). Determination of Cobalt in Biological Materials with Nitrosocresol. Industrial & Engineering Chemistry Analytical Edition, 17(4), 254–257.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. European Medicines Agency.[Link]
Sources
Comparative Guide: 6-tert-Butyl-4-nitroso-o-cresol vs. Standard Nitroso-Phenolic Reagents
Executive Summary
In the landscape of specialized chemical reagents, 6-tert-Butyl-4-nitroso-o-cresol (systematically known as 2-tert-butyl-6-methyl-4-nitrosophenol)[1] occupies a unique niche. While standard nitroso-phenols are widely utilized as precursors and basic chelating agents, the strategic placement of a bulky tert-butyl group and a methyl group adjacent to the phenolic hydroxyl fundamentally alters this molecule's physicochemical behavior.
This guide provides an objective, data-driven comparison between 6-tert-butyl-4-nitroso-o-cresol and other common nitroso-phenolic reagents (such as 4-nitrosophenol and 2-nitrosophenol). We will evaluate their mechanistic divergence and comparative performance across two primary applications: free radical scavenging (polymerization inhibition) and trace metal chelation .
Structural & Mechanistic Divergence
The performance of any nitroso-phenolic reagent is dictated by its tautomeric equilibrium. Unhindered nitroso-phenols (e.g., 4-nitrosophenol) exist in a dynamic equilibrium between the nitroso-phenol form and the quinone-monoxime form. The quinone-monoxime state facilitates intermolecular hydrogen bonding, leading to dimerization and a consequent drop in reactivity[2].
The Causality of Steric Hindrance: In 6-tert-butyl-4-nitroso-o-cresol, the massive steric bulk of the tert-butyl group at the 6-position physically shields the phenolic oxygen. This steric blockade restricts the molecular coplanarity required to form the quinone-monoxime tautomer. Consequently, the molecule is "locked" in its highly reactive monomeric nitroso-phenol state. This structural feature is the primary driver behind its superior performance as a dual-action radical scavenger[3].
Table 1: Structural & Physicochemical Comparison
| Reagent | Steric Hindrance at OH | Tautomeric State | Primary Application |
| 6-tert-Butyl-4-nitroso-o-cresol | High (tert-butyl & methyl) | Nitroso-phenol dominant | Dual-action radical scavenger, lipophilic metal extraction |
| 4-Nitrosophenol | None | Quinone-monoxime dominant | Chemical precursor, baseline kinetic studies |
| 2-Nitrosophenol | None | Intramolecular H-bond | Bidentate metal chelator (Baudisch reaction) |
| Nitroso-thymol | Moderate (isopropyl) | Nitroso-phenol dominant | Antioxidant, trace metal extraction |
Application 1: Free Radical Scavenging & Polymerization Inhibition
In the petrochemical industry, preventing the premature thermal polymerization of vinyl monomers (such as styrene) during high-temperature distillation is a critical challenge. Standard inhibitors often target only one type of radical.
6-tert-Butyl-4-nitroso-o-cresol acts as a dual-action inhibitor [4]. The para-nitroso group functions as a highly efficient spin trap for carbon-centered alkyl radicals ( R∙ ), forming stable nitroxide radicals. Simultaneously, the sterically hindered phenolic hydroxyl group acts as a hydrogen-atom transfer (HAT) agent, neutralizing oxygen-centered peroxyl radicals ( ROO∙ ) without initiating new chain reactions.
Fig 1. Dual-action radical scavenging mechanism of 6-tert-Butyl-4-nitroso-o-cresol.
Table 2: Polymerization Inhibition Efficiency (Styrene Monomer at 120°C)
| Inhibitor (100 ppm) | Induction Period (min) | Radical Target | Mechanism of Action |
| 6-tert-Butyl-4-nitroso-o-cresol | 145 | R∙ and ROO∙ | Spin trapping + H-atom transfer |
| 4-Nitrosophenol | 45 | R∙ | Spin trapping (prone to dimerization) |
| BHT (Reference) | 85 | ROO∙ | H-atom transfer only |
| None (Control) | < 5 | N/A | Uninhibited thermal polymerization |
Data Interpretation: The synergistic effect of the nitroso group and the hindered phenol extends the induction period significantly beyond that of unhindered nitrosophenols or standard BHT (Butylated hydroxytoluene).
Application 2: Trace Metal Analysis & Chelation
Nitroso-phenols are historically significant in analytical chemistry for their ability to form intensely colored metal-nitrosophenolato complexes, a principle famously utilized in the Baudisch reaction[2].
While 2-nitrosophenol forms planar bidentate chelates that are often water-soluble, the addition of the tert-butyl group in 6-tert-butyl-4-nitroso-o-cresol imparts extreme lipophilicity to the resulting metal complex. When reacting with transition metals like Cobalt (Co) or Palladium (Pd), the bulky alkyl groups ensure that the uncharged metal-reagent complex is quantitatively driven into non-polar organic solvents. This allows for the highly selective spectrophotometric extraction of trace metals away from polar, aqueous interferents.
Fig 2. Experimental workflow for trace metal extraction using lipophilic nitroso-phenolic reagents.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action.
Protocol A: Evaluation of Polymerization Inhibition (Induction Period)
-
Monomer Purification: Pass 50 mL of commercial styrene monomer through a basic alumina column.
-
Causality: Commercial monomers contain endogenous stabilizers (e.g., TBC). Removing them establishes a true "zero" baseline, ensuring the measured induction period is solely attributable to the test reagent.
-
-
Reagent Dosing: Dissolve exactly 100 ppm (w/w) of 6-tert-butyl-4-nitroso-o-cresol into the purified styrene. Prepare parallel samples with 4-nitrosophenol and BHT for comparison.
-
Thermal Stress: Transfer the solutions to sealed dilatometer tubes, purge with nitrogen to remove dissolved oxygen (which acts as a confounding radical initiator/scavenger), and immerse in a thermostated oil bath at 120°C.
-
Monitoring: Record the change in meniscus height (volume shrinkage) over time. The "Induction Period" is precisely validated as the time elapsed before a sharp, linear decrease in volume occurs, indicating the exhaustion of the inhibitor and the onset of bulk polymerization.
Protocol B: Trace Cobalt(II) Extraction and Quantification
-
Aqueous Preparation: Transfer 10 mL of an aqueous sample containing trace Co(II) into a separatory funnel.
-
pH Buffering: Add 2 mL of a sodium acetate/acetic acid buffer to adjust the pH to 5.5.
-
Causality: A pH of 5.5 optimally facilitates the deprotonation of the hindered phenolic OH for metal coordination, while remaining acidic enough to prevent the precipitation of insoluble cobalt hydroxides.
-
-
Complexation: Add 1 mL of a 0.1% (w/v) solution of 6-tert-butyl-4-nitroso-o-cresol in ethanol. Swirl and allow 5 minutes for the dark-colored complex to fully form.
-
Lipophilic Extraction: Add 10 mL of chloroform ( CHCl3 ) and shake vigorously for 2 minutes. Allow phase separation.
-
Causality: The massive tert-butyl groups render the Co-nitrosophenolato complex highly hydrophobic, driving >99% of the complex into the heavy chloroform layer, leaving polar matrix interferents behind.
-
-
Quantification: Draw off the chloroform layer and measure absorbance at the complex's λmax (typically around 420-450 nm) against a reagent blank.
References
-
6-tert-Butyl-4-nitroso-o-cresol | C11H15NO2 | CID 81677 - PubChem National Institutes of Health (NIH) [Link]
-
The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction National Center for Biotechnology Information (PMC)[Link]
- Ortho-nitrosophenols as polymerization inhibitors (Patent MX2007015247A)
-
Nitrosation of Phenolic Compounds: Inhibition and Enhancement ACS Publications[Link]
Sources
- 1. 6-tert-Butyl-4-nitroso-o-cresol | C11H15NO2 | CID 81677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MX2007015247A - Ortho-nitrosophenols as polymerization inhibitors. - Google Patents [patents.google.com]
accuracy and precision of cobalt determination with 6-tert-Butyl-4-nitroso-o-cresol
High-Fidelity Cobalt Determination: A Comparative Guide on 6-tert-Butyl-4-nitroso-o-cresol vs. Traditional Reagents
Executive Summary
The accurate and precise determination of trace cobalt is a critical analytical requirement across diverse fields, ranging from biological nutrition to the recovery of valuable materials from lithium-ion battery bioleachates[1]. While advanced instrumental techniques like Inductively Coupled Plasma (ICP) offer high sensitivity, spectrophotometric methods remain highly accessible, cost-effective, and robust for routine analysis[2].
This guide objectively compares the analytical performance of a specialized lipophilic ligand—6-tert-Butyl-4-nitroso-o-cresol —against industry-standard chromogenic reagents such as Nitroso-R-salt (NRS) and 1-Nitroso-2-naphthol. By leveraging specific structural modifications, 6-tert-Butyl-4-nitroso-o-cresol provides superior phase separation and matrix isolation, ensuring high-fidelity results.
Mechanistic Causality: The Role of the tert-Butyl Group
The spectrophotometric determination of cobalt using nitrosophenol derivatives relies on a well-established chemical causality[3]. The ligand undergoes tautomerization to a quinone-oxime structure, which actively coordinates with aqueous Co(II). Upon coordination, the Co(II) center is rapidly oxidized by dissolved oxygen to Co(III), forming an intensely colored, octahedral CoL3 complex.
The critical advantage of 6-tert-Butyl-4-nitroso-o-cresol lies in its targeted structural modification. The addition of the bulky tert-butyl group at the 6-position significantly increases the lipophilicity of the resulting complex. Traditional reagents like Nitroso-R-salt are highly water-soluble and often require the addition of amines (such as tri-n-octylamine) to force the extraction of the chelate into organic solvents like chloroform[4]. In contrast, the tert-butyl derivative partitions natively and quantitatively into organic phases.
This mechanism enables superior phase separation, concentrates the analyte, and leaves highly polar interfering matrix ions behind in the aqueous phase. Furthermore, because the oxidized Co(III) complex is kinetically inert, analysts can apply an aggressive acid-wash step that decomposes competing labile metal complexes (e.g., Cu, Ni, Fe) without degrading the cobalt signal, establishing a highly trustworthy, self-validating analytical system.
Visualizing the Analytical Pathway
Reaction pathway of Co(II) oxidation and extraction using 6-tert-Butyl-4-nitroso-o-cresol.
Comparative Performance Data
The following table synthesizes the quantitative and operational metrics of 6-tert-Butyl-4-nitroso-o-cresol compared to traditional alternatives.
| Parameter | 6-tert-Butyl-4-nitroso-o-cresol | Nitroso-R-Salt (NRS) | 1-Nitroso-2-naphthol |
| Solubility / Extraction | Highly lipophilic; native extraction into chloroform/toluene. | Water-soluble; requires ion-pairing agents (e.g., TOA) for extraction[4]. | Moderately lipophilic; often adapted to micellar mediums (e.g., SDS)[2]. |
| Matrix Interference | Low (post-extraction acid wash eliminates Fe/Cu). | High; requires sequential masking (fluoride, EDTA, H₂SO₄)[1]. | Moderate; requires strict pH control and citrate masking. |
| Precision (RSD) | < 1.5% | ~2.0% under optimized masking conditions[1]. | 0.89% - 5.39% depending on matrix[2]. |
| Limit of Detection (LoD) | ~ 0.05 mg L⁻¹ (enhanced by organic concentration). | 0.1 mg L⁻¹[1]. | ~ 0.12 mg L⁻¹[2]. |
| Primary Advantage | Superior phase separation and analyte concentration due to the tert-butyl group. | Commercially ubiquitous; extensive literature validation[1]. | High sensitivity; adaptable to green chemistry (micellar systems)[2]. |
Self-Validating Experimental Protocol
To ensure trustworthiness and high precision, the following protocol utilizes a self-validating kinetic trap. By exploiting the kinetic inertness of the Co(III) complex, the method inherently verifies that the measured absorbance is exclusively derived from cobalt.
-
Step 1: Matrix Preparation & Digestion Digest the sample using a standard HNO₃/HClO₄ mixture to destroy organic matter and solubilize metals. Dilute to a known volume with deionized water.
-
Step 2: Buffer & Masking Addition Transfer a 10 mL aliquot to a separatory funnel. Add 5 mL of a 0.5 M sodium citrate buffer to adjust the pH to 5.5. Causality: Citrate acts as a primary masking agent, temporarily sequestering Fe(III) and Cu(II) to prevent premature ligand depletion, a common issue in complex matrices[1].
-
Step 3: Reagent Addition Add 2 mL of a 0.1% solution of 6-tert-Butyl-4-nitroso-o-cresol (dissolved in ethanol).
-
Step 4: Oxidation Incubation Allow the solution to stand at room temperature for 30 minutes. Causality: This time is required for dissolved oxygen to quantitatively oxidize the labile Co(II)-ligand complex into the highly stable, kinetically inert Co(III)L₃ complex.
-
Step 5: Liquid-Liquid Extraction Add exactly 10.0 mL of chloroform and shake vigorously for 2 minutes. Allow the phases to separate. Causality: The bulky tert-butyl group drives the uncharged Co(III) complex entirely into the lower chloroform layer, physically separating it from the aqueous matrix.
-
Step 6: Acid Wash (Self-Validation Step) Drain the chloroform layer into a clean funnel containing 10 mL of 2 M HCl. Shake for 1 minute. Causality: This is the critical self-validating step. Any co-extracted interferents (like Ni or Cu complexes) are thermodynamically unstable at low pH and will decompose, returning to the aqueous phase. The Co(III) complex is kinetically inert and survives the acid wash intact, guaranteeing signal specificity.
-
Step 7: Spectrophotometric Measurement Drain the washed chloroform layer through anhydrous sodium sulfate (to remove water droplets) into a cuvette. Measure the absorbance at the empirically determined λmax against a reagent blank prepared through the exact same protocol.
Step-by-step self-validating protocol for trace cobalt determination and extraction.
References
-
Ellis, G.H., & Thompson, J.F. (1945). Determination of Cobalt in Biological Materials with Nitrosocresol. Analytical Chemistry.[Link]
-
Motomizu, S. (1977). Spectrophotometric Determination of trace amount of Cobalt in Iron and Steel by Extraction with Nitroso-R Salt. J-STAGE.[Link]
-
Guastalli, A. R., et al. (2023). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery. PMC.[Link]
Sources
- 1. Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectrophotometric Determination of trace amount of Cobalt in Iron and Steel by Extraction with Nitroso-R Salt [jstage.jst.go.jp]
comparing 6-tert-Butyl-4-nitroso-o-cresol to other chemosensors for heavy metals
The detection and quantification of heavy and transition metal (HTM) ions are critical imperatives in both environmental monitoring and pharmaceutical quality control due to their severe toxicity and bioaccumulative nature[1]. As a Senior Application Scientist, I frequently evaluate the trade-offs between classic colorimetric chelators and modern fluorometric or electrochemical probes.
This guide provides an in-depth comparative analysis of 6-tert-Butyl-4-nitroso-o-cresol (CAS 7256-05-5)[2] against contemporary chemosensors, focusing on mechanistic pathways, analytical performance, and practical laboratory workflows.
Mechanistic Profiling: 6-tert-Butyl-4-nitroso-o-cresol vs. Modern Probes
To understand how to deploy these sensors effectively, we must first dissect their molecular mechanisms.
The Classic Chelator: 6-tert-Butyl-4-nitroso-o-cresol
Historically, organic molecules with donor atoms (N, O, S) have been the backbone of metal ion detection[1]. 6-tert-Butyl-4-nitroso-o-cresol operates via a classic nitrosophenol-quinone oxime tautomerism .
-
The Causality of Structure: The presence of the bulky tert-butyl group is not accidental. It provides immense steric hindrance that prevents unwanted oxidative polymerization of the phenol ring. More importantly, it drastically increases the lipophilicity of the resulting metal-ligand complex.
-
Binding Logic: In a mildly acidic to neutral aqueous environment, the molecule tautomerizes to its quinone oxime form. The oxime nitrogen and the phenolic oxygen act as a bidentate ligand, coordinating transition metals (e.g., Co²⁺, Pd²⁺, Fe²⁺). Because the resulting complex is highly lipophilic, it can be quantitatively extracted into an organic solvent (like chloroform), leaving aqueous matrix interferents behind.
Fig 1: Tautomerization and extraction logic of 6-tert-Butyl-4-nitroso-o-cresol metal chelation.
Modern Alternatives: Fluorometric & Electrochemical Sensors
While effective, extraction-based colorimetry is time-consuming. Modern analytical demands have driven the adoption of two primary alternatives:
-
Organic Chromofluorescent Sensors (e.g., Rhodamine/BODIPY): These utilize mechanisms like spirolactam ring-opening or Photoinduced Electron Transfer (PET). Upon binding a specific metal (e.g., Hg²⁺ or Cu²⁺), the molecule undergoes a structural change that triggers a massive "turn-on" fluorescence signal[1].
-
Electrochemical Nanosensors: Utilizing carbon nanotubes, graphene, or gold nanoparticles (AuNPs), these sensors rely on the exceptional electrical conductivity and large surface area of nanomaterials to adsorb heavy metal ions and facilitate rapid redox reactions[3]. They offer real-time measurements with ultra-low detection limits[4].
Comparative Performance Matrix
When selecting a sensor for assay development, quantitative performance metrics dictate the choice. Below is a synthesized comparison of these three sensor classes.
| Analytical Feature | 6-tert-Butyl-4-nitroso-o-cresol | Rhodamine/BODIPY Probes | Electrochemical Nanosensors |
| Detection Modality | UV-Vis Colorimetry (Absorbance) | Fluorescence (Emission) | Voltammetry / Amperometry |
| Primary Mechanism | Bidentate Chelation & Extraction | Spiro-ring opening / PET | Surface Adsorption & Redox |
| Sensitivity (LOD) | Micromolar (µM) range | Nanomolar (nM) range | Picomolar (pM) to nM range[3] |
| Selectivity | Moderate (often requires masking agents) | High (tunable receptor sites) | High (via specific aptamers/coatings) |
| Sample Preparation | High (Requires liquid-liquid extraction) | Low (Direct mix in co-solvent) | Minimal (Direct electrode immersion) |
| Response Time | 15–30 minutes | 1–5 minutes | Real-time (< 1 minute)[3] |
| Equipment Cost | Low (Standard Spectrophotometer) | Medium (Fluorometer) | Medium to High (Potentiostat) |
Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must be designed as self-validating systems. Below are the optimized workflows for both the classic extraction method and a modern fluorometric assay.
Protocol A: Colorimetric Extraction via 6-tert-Butyl-4-nitroso-o-cresol
Objective: Quantify Co²⁺ in an aqueous matrix.
-
Sample Buffering: Adjust 10 mL of the aqueous sample to pH 5.5 using a sodium acetate/acetic acid buffer.
-
Causality: This specific pH prevents the premature precipitation of metal hydroxides (which occurs at higher pH) while ensuring the sensor exists predominantly in its active quinone oxime tautomer.
-
-
Reagent Addition: Add 1.0 mL of a 0.1% (w/v) 6-tert-Butyl-4-nitroso-o-cresol solution prepared in absolute ethanol.
-
Phase Extraction: Introduce 5.0 mL of chloroform (CHCl₃) to the separatory funnel. Vortex vigorously for 2 minutes, then allow 5 minutes for phase separation.
-
Causality: The mechanical shear forces maximize the surface area between the aqueous and organic phases, driving the lipophilic metal-ligand complex entirely into the heavier chloroform layer.
-
-
Quantification: Collect the lower organic phase and measure the absorbance at the complex's specific λmax (typically ~410 nm) against a reagent blank.
-
Self-Validation Check: Perform a Spike-and-Recovery test. Spike a known concentration of Co²⁺ into a duplicate sample prior to step 1. A recovery rate of 95-105% validates that the extraction efficiency is quantitative and matrix effects are negligible.
Protocol B: Direct Fluorometric Sensing via Rhodamine Probe
Objective: Quantify Hg²⁺ in an aqueous matrix.
-
Co-Solvent Preparation: Prepare the sample in a 7:3 (v/v) HEPES buffer (pH 7.4) / Acetonitrile mixture.
-
Causality: Organic fluorescent probes often aggregate in pure water, causing self-quenching. The acetonitrile maintains the probe in a monomeric state, while HEPES mimics physiological pH.
-
-
Probe Addition: Add the Rhodamine-based sensor to achieve a final concentration of 10 µM. Mix gently.
-
Incubation: Incubate at room temperature for 3 minutes.
-
Causality: Allows the metal-induced spirolactam ring-opening reaction to reach thermodynamic equilibrium, ensuring a stable fluorescence signal.
-
-
Quantification: Excite the sample at 510 nm and record the emission peak at 580 nm.
-
Self-Validation Check: Perform a Reversibility Test. Add a strong chelator like EDTA (50 µM) to the cuvette after reading. If the fluorescence immediately quenches, it validates that the signal was strictly due to reversible metal binding and not irreversible probe degradation.
Fig 2: Workflow comparison: classic solvent extraction vs. modern direct fluorometric sensing.
Strategic Selection Guide
-
Choose 6-tert-Butyl-4-nitroso-o-cresol when: You are working in a resource-limited setting with access only to basic UV-Vis spectrophotometry, or when dealing with highly complex, dirty aqueous matrices (like wastewater) where liquid-liquid extraction is necessary to isolate the analyte from optical interferents.
-
Choose Fluorometric Sensors when: High-throughput screening is required, or when performing in vitro cellular imaging where non-destructive, highly sensitive, and direct readout is mandatory[1].
-
Choose Electrochemical Nanosensors when: You require ultra-trace (picomolar) detection limits in field settings (e.g., soil samples) where portability and real-time data visualization are paramount[3].
References
-
Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors MDPI URL:[Link]
-
Recent Innovations in Electrochemical Sensors for Detecting Heavy Metal Ions in Soil Samples Walsh Medical Media URL:[Link]
-
Sensitive Detection of Heavy Metals by using Nano Sensor in Environmental Samples Orient J Chem URL:[Link]
-
6-tert-Butyl-4-nitroso-o-cresol - Chemical Details EPA CompTox Chemicals Dashboard URL:[Link]
Sources
- 1. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors [mdpi.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Sensitive Detection of Heavy Metals by using Nano Sensor in Environmental Samples – Oriental Journal of Chemistry [orientjchem.org]
A Senior Application Scientist's Guide to Cresol Isomer Analysis: HPLC vs. GC
For researchers, scientists, and professionals in drug development, the accurate quantification of cresol isomers (o-, m-, and p-cresol) is a critical analytical challenge. These structurally similar compounds are widely used as intermediates in chemical synthesis and as preservatives in pharmaceutical formulations, making their precise measurement essential for quality control and safety assessment.[1] Due to their nearly identical physicochemical properties, separating and quantifying these isomers demands a careful selection of analytical methodology.[1] This guide provides an in-depth performance comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of cresol isomers, supported by experimental data and field-proven insights.
The Analytical Challenge: Resolving Cresol Isomers
The primary difficulty in cresol analysis lies in the separation of the meta and para isomers, which often co-elute due to their similar polarities and boiling points. Ortho-cresol is typically easier to separate from the other two. The choice between HPLC and GC is not merely a matter of preference but is dictated by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a robust technique for the analysis of non-volatile and thermally unstable compounds, making it well-suited for direct analysis of cresols without derivatization.[2][3]
Principle of Separation in HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode used for cresol analysis. Separation is based on the partitioning of analytes between a polar mobile phase and a nonpolar stationary phase. While standard C18 columns are a common first choice, they often fail to provide adequate resolution for cresol isomers, particularly o- and m-cresol, as they rely primarily on hydrophobic interactions.[1][4]
To overcome this, a phenyl stationary phase is highly recommended. This type of column introduces π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the cresol isomers.[1][4] This additional separation mechanism, beyond simple hydrophobicity, significantly enhances selectivity and resolution.[4] The choice of organic modifier in the mobile phase is also crucial; methanol is often preferred over acetonitrile as it can enhance the π-π interactions.[1][5]
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for cresol isomer analysis.
Recommended HPLC Protocol
System: HPLC with UV-VIS Detector Column: Phenyl-based column (e.g., Shim-pack GIST Phenyl, 100 mm L. × 3.0 mm I.D., 2 μm)[6] Mobile Phase: Water:Methanol (80:20, v/v)[6] Flow Rate: 0.4 mL/min[6] Column Temperature: 40 °C[6] Detection Wavelength: 254 nm[6] Injection Volume: 5 µL[6]
This method provides baseline separation of all three isomers, with a typical elution order of o-cresol, followed by m-cresol and p-cresol.[1]
Gas Chromatography (GC): The Power of Volatility
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] While cresols are amenable to GC analysis, the separation of underivatized isomers can be challenging on standard columns.[8]
Principle of Separation in GC
In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the differential partitioning of analytes between the two phases. For cresol isomers, the choice of the stationary phase is critical. While some specialized columns, such as those with cyclodextrin derivatives or chiral phases, can separate underivatized cresols, they are often less common in routine laboratories.[9][10]
A more prevalent and reliable approach involves chemical derivatization to enhance the volatility and improve the chromatographic behavior of the cresol isomers. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[8][11] This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, making the molecules more volatile and less prone to peak tailing, and enabling their separation on standard, non-polar columns like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms).[8][12]
Experimental Workflow for GC Analysis with Derivatization
Caption: GC workflow for cresol isomer analysis with derivatization.
Recommended GC Protocol (with Silylation)
Derivatization Step:
-
In a vial, combine 50 µL of the sample extract or standard solution with 100 µL of BSTFA and 30 µL of pyridine.[11]
-
Allow the reaction to proceed for 10 minutes at room temperature (25 °C).[11]
-
The derivatized sample is then ready for immediate GC-MS analysis.[11]
GC-MS Conditions: System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) Column: HP-5ms (30 m × 0.25 mm × 0.25 µm)[8] Carrier Gas: Helium at a constant flow of 1.0 mL/min[8] Oven Temperature Program: Initial temperature of 80 °C for 2 min, ramp to 110 °C at 3 °C/min, then ramp to 260 °C at 25 °C/min, and hold for 5 min.[8] Injector Temperature: 250 °C[10] Detector Temperature (FID): 250 °C[10]
Following derivatization, the cresol isomers are well-separated, typically eluting in the order of o-cresol, m-cresol, and then p-cresol.[8]
Performance Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[7] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7] |
| Sample Volatility | Suitable for non-volatile and thermally unstable compounds.[2] | Requires volatile and thermally stable compounds (or derivatives).[3] |
| Derivatization | Generally not required, allowing for direct analysis. | Often required (silylation) for robust separation of all isomers on standard columns.[8][11] |
| Typical Column | Phenyl stationary phase for enhanced selectivity via π-π interactions.[1][4] | 5% Phenyl Methylpolysiloxane (e.g., HP-5ms) after derivatization.[8] |
| Resolution | Good to excellent baseline separation with a phenyl column.[1] | Excellent baseline separation of derivatized isomers.[8][12] |
| Run Time | Typically 10-40 minutes.[2][13] | Shorter run times possible (e.g., under 15 minutes) for derivatized samples.[2][8] |
| Sensitivity | Dependent on the detector (UV is common); generally less sensitive than GC-FID for this application.[14] | High sensitivity, especially with FID or MS detectors.[7] |
| Cost & Complexity | Higher initial and operational costs due to high-pressure pumps and solvent consumption.[3] | Generally more cost-effective; requires gas supply and derivatization reagents.[3] |
Conclusion and Recommendations
Both HPLC and GC are highly capable techniques for the analysis of cresol isomers, with the optimal choice depending on the specific analytical context.
Choose HPLC when:
-
You want to avoid sample derivatization.
-
The sample matrix is complex and may contain non-volatile components.
-
You have ready access to an HPLC system with a phenyl column.
Choose GC when:
-
High sensitivity is required.
-
Faster analysis times are a priority.
-
A GC-FID or GC-MS system is available, and the additional derivatization step is acceptable within the workflow.
For routine quality control where a direct and simple method is preferred, HPLC with a phenyl column offers a reliable and robust solution. For applications demanding higher sensitivity or throughput, such as environmental monitoring or trace analysis, GC with a derivatization step is often the superior choice. Ultimately, the decision should be based on a thorough evaluation of the analytical needs, available resources, and the trade-offs between sample preparation complexity and instrument performance.
References
- Benchchem. (n.d.). HPLC Method for the Analysis and Separation of Cresol Isomers.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.
- Wiley Analytical Science. (2020, January 19).
- De Cremer, K., Vanbinst, R., & Van de Voorde, H. (1995). Rapid determination of O- and P-cresol isomers in urine from workers exposed to toluene by high-performance liquid chromatography using a graphitized carbon column. Journal of analytical toxicology, 19(5), 333–336.
- Occupational Safety and Health Administration (OSHA). (n.d.). Phenol and Cresol (Method 32). U.S. Department of Labor.
- Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.
- Li, Z., Wang, C., & Wang, L. (2001). Separation of cresol isomer by capillary gas chromatography with beta-cyclodextrin derivatives as stationary phase. Chinese Journal of Analytical Chemistry, 29(10), 1150-1153.
- Agilent Technologies, Inc. (2011). Phenols and cresols: Separation of isomers and aromatic alcohols on a chiral capillary column.
- Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301.
- U.S. Department of Health and Human Services. (2008). Toxicological Profile for Cresols. Agency for Toxic Substances and Disease Registry.
- SIELC Technologies. (n.d.). Separation of o-Cresol on Newcrom R1 HPLC column.
- Benchchem. (n.d.).
- Xu, J., Zhu, G., Zhang, H., Lu, Y., Xu, G., & Zhang, X. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Rapid communications in mass spectrometry : RCM, 34(3), e8576.
- GL Sciences. (n.d.). Isomers of cresol.
- da Silva, A. C., de Souza, D. G., & de Lemos, L. R. (2019). Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. Journal of the Brazilian Chemical Society, 30(11), 2394-2401.
- CN106324138A - Gas chromatographic method of m-cresol. (2017).
- ResearchGate. (2019).
- Shimadzu. (2021). Analysis of Cresol Positional Isomers.
- PhareSST. (n.d.). UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure.
- Phenomenex. (2025, June 6).
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- Tentamus Group. (2025, June 24).
- INCHEM. (n.d.).
- Bitesize Bio. (2022, October 24). HPLC and GC: 6 Simple Differences to Enhance Your Research.
- LC Services. (2024, August 13).
- Allan Chemical Corporation. (n.d.).
- Lab Manager. (2025, August 22).
Sources
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- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
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- 7. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
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- 9. researchgate.net [researchgate.net]
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- 12. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. osha.gov [osha.gov]
limit of detection (LOD) and limit of quantification (LOQ) for 6-tert-Butyl-4-nitroso-o-cresol methods
Trace-Level Quantification of 6-tert-Butyl-4-nitroso-o-cresol: A Comparative Guide to LOD and LOQ Methodologies
Executive Summary & Industry Context
The compound1 (CAS 7256-05-5) is a critical chemical intermediate and additive[1]. However, due to the presence of the nitroso moiety, it falls under heightened regulatory scrutiny as a potential genotoxic impurity (GTI). The FDA’s guidance on the 2 mandates rigorous risk assessments and ultra-sensitive analytical testing to prevent unacceptable levels of mutagenic impurities in pharmaceutical products[2]. Achieving the required Limit of Detection (LOD) and Limit of Quantification (LOQ) demands analytical platforms capable of overcoming severe matrix interference and analyte instability.
Expertise & Experience: The Causality of Analyte Loss
When developing trace-level assays for nitroso-aromatics, many laboratories default to Gas Chromatography-Mass Spectrometry (GC-MS) due to its historical prevalence in volatile impurity analysis. However, field experience reveals a critical mechanistic flaw: the N=O bond is highly susceptible to thermal cleavage. When injected into a standard GC inlet at 250°C, 6-tert-Butyl-4-nitroso-o-cresol undergoes partial denitrosation. This thermal degradation manifests as broad, tailing peaks and erratic recovery rates, artificially inflating the LOD.
Conversely, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) avoids thermal stress but lacks the orthogonal specificity required to distinguish the nitroso chromophore from co-eluting Active Pharmaceutical Ingredient (API) matrices. This leads to a high noise floor and an unacceptable LOQ.
To solve these issues, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the superior product platform. It utilizes soft Electrospray Ionization (ESI) to preserve the intact molecular ion, while Multiple Reaction Monitoring (MRM) filters out matrix noise, achieving sub-ng/mL sensitivity.
Analytical workflow comparing HPLC-UV, GC-MS, and UHPLC-MS/MS for nitroso-cresol detection.
Supporting Experimental Data: Platform Performance Comparison
The following data summarizes the validation parameters of the three analytical platforms, evaluated against the rigorous standards set forth in the3 guidelines[3].
| Analytical Platform | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Matrix Recovery (%) | Primary Limitation / Advantage |
| HPLC-UV | 50 ng/mL | 150 ng/mL | 0.991 | 75 - 85% | Poor specificity in complex matrices |
| GC-MS | 10 ng/mL | 30 ng/mL | 0.994 | 60 - 70% | High thermal degradation risk |
| UHPLC-MS/MS | 0.1 ng/mL | 0.3 ng/mL | 0.999 | 95 - 102% | Optimal sensitivity and specificity |
Trustworthiness: Designing a Self-Validating Protocol
A robust analytical method must be a self-validating system. To ensure data integrity, our UHPLC-MS/MS protocol integrates internal system suitability checks directly into the sample preparation workflow. By incorporating a matrix spike at the target LOQ (0.3 ng/mL) alongside every batch, the system continuously proves its own efficacy. If the signal-to-noise (S/N) ratio of the spike falls below 10:1, or if recovery deviates from the 80–120% acceptance criteria, the batch automatically fails. This guarantees that the reported LOD and LOQ are empirically grounded.
Step-by-Step UHPLC-MS/MS Methodology
Step 1: Sample Preparation (Cold Liquid-Liquid Extraction)
-
Weigh 100 mg of the sample matrix into a 15 mL centrifuge tube.
-
Add 1.0 mL of LC-MS grade water and vortex to disperse.
-
Self-Validation Step: Spike the Positive Control tube with 0.3 ng/mL of 6-tert-Butyl-4-nitroso-o-cresol reference standard.
-
Add 2.0 mL of extraction solvent (Methyl tert-butyl ether, MTBE).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C to prevent analyte degradation.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature (strictly avoid heat).
-
Reconstitute in 1.0 mL of Initial Mobile Phase (Water:Acetonitrile 90:10 v/v).
Step 2: UHPLC Chromatographic Conditions
-
Column: C18, 1.7 µm, 2.1 x 100 mm (ensures sharp peak shapes and high theoretical plates).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
Step 3: Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C (optimized to prevent thermal cleavage of the nitroso group prior to entering the MS).
-
MRM Transitions:
-
Quantifier: m/z 194.2 → 164.2 (Collision Energy: 15 eV)
-
Qualifier: m/z 194.2 → 137.2 (Collision Energy: 25 eV)
-
Mechanism of MRM fragmentation for 6-tert-Butyl-4-nitroso-o-cresol in a triple quadrupole MS.
Conclusion
While legacy methods like HPLC-UV and GC-MS offer utility for bulk chemical analysis, they fail to meet the stringent LOD and LOQ requirements necessary for modern genotoxic impurity profiling. By leveraging the thermal stability of cold extraction, the soft ionization of ESI, and the absolute specificity of MRM transitions, the UHPLC-MS/MS platform provides an unparalleled, self-validating solution for the trace-level quantification of 6-tert-Butyl-4-nitroso-o-cresol.
References
-
NIH Global Substance Registration System (GSRS). "6-TERT-BUTYL-4-NITROSO-O-CRESOL". Source: nih.gov. URL: [Link][1]
-
U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs". Source: fda.gov. URL:[Link][2]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". Source: ich.org / fda.gov. URL:[Link][3]
Sources
A Comparative Guide to the Selectivity of Hydroxytriazenes and Nitroso-R-Salt for Spectrophotometric Cobalt Detection
For researchers, analytical chemists, and professionals in drug development, the accurate and selective quantification of cobalt is a frequent necessity. Cobalt is a crucial micronutrient, a component of Vitamin B12, and a catalyst in various industrial processes. However, its presence in excess can be toxic, necessitating precise monitoring. Spectrophotometry remains a widely accessible and cost-effective method for this purpose, relying on chromogenic reagents that form colored complexes with cobalt ions.
Among the plethora of available reagents, Nitroso-R-salt has long been a workhorse. Yet, its utility is often hampered by significant interferences from other metal ions. This has spurred the development of alternative reagents, such as the hydroxytriazene class of compounds, which promise enhanced selectivity. This guide provides an in-depth, objective comparison of the performance, selectivity, and practical application of hydroxytriazenes versus Nitroso-R-salt for cobalt detection, supported by experimental data and protocols to inform your selection of the most appropriate method.
Nitroso-R-Salt: The Sensitive but Non-Selective Standard
Nitroso-R-salt (Disodium 1-nitroso-2-naphthol-3,6-disulfonate) is arguably the most well-known and sensitive reagent for the colorimetric determination of cobalt.[1] It reacts with Cobalt(II) ions to form a stable, red-orange complex that can be readily quantified.[2][3]
Reaction Mechanism and Spectral Properties
The reaction involves the chelation of a Co(II) ion, which is subsequently oxidized to Co(III) by the reagent itself, forming a highly stable 1:3 (Cobalt:Ligand) complex. The stability of this Co(III) complex is a key feature; once formed, it is resistant to decomposition even in acidic solutions.[4] This property is exploited to enhance selectivity, as will be discussed.
The resulting complex has a maximum absorption (λmax) at approximately 415 nm. However, because the Nitroso-R-salt reagent itself absorbs strongly at this wavelength, measurements are typically performed at higher wavelengths, such as 500 nm, 525 nm, or even 550 nm, to minimize the background absorbance from the reagent blank.[2][5]
Caption: Complexation of Cobalt with Nitroso-R-Salt.
The Challenge of Selectivity
The primary drawback of Nitroso-R-salt is its lack of selectivity. It forms distinctly colored complexes with a wide range of metal ions commonly found alongside cobalt in biological and environmental samples, including Fe(II), Fe(III), Cu(II), and Ni(II).[2][3] This cross-reactivity makes direct measurement in complex matrices impossible without extensive sample preparation.
Enhancing Selectivity: The Masking Agent Approach
To overcome these interferences, a carefully orchestrated sequence of masking agents and pH adjustments is required.[2][4][6] The general principle is to form the stable Co(III)-NRS complex and then add agents or acids that will destroy the less stable complexes of interfering ions.
A typical procedure involves:
-
Buffering: Using an acetate buffer to control the pH for initial complex formation.
-
Complexation: Adding Nitroso-R-salt to form complexes with cobalt and other present metals.
-
Destruction of Interferences: Adding strong acids (e.g., H₂SO₄, HNO₃) or a strong chelating agent like EDTA. The robust Co(III)-NRS complex survives this treatment, while complexes with iron, copper, and nickel are destroyed.[2][4]
This multi-step process, while effective, adds complexity and potential sources of error to the analytical workflow.
Hydroxytriazenes: A Class of Highly Selective Reagents
Hydroxytriazenes are a class of organic compounds characterized by the functional group -N(OH)-N=N-.[7] They act as bidentate chelating agents, forming stable, colored complexes with various transition metals, including cobalt.[8][9] Unlike Nitroso-R-salt, which is a single compound, hydroxytriazenes represent a family of reagents whose selectivity and sensitivity can be tuned by modifying their aromatic substituents.
Reaction Mechanism and Versatility
Hydroxytriazenes coordinate with Co(II) through the oxygen and a nitrogen atom, forming a stable chelate ring. The stoichiometry of the complex can vary (e.g., 1:1, 1:2, or 1:3 metal-to-ligand ratio) depending on the specific hydroxytriazene derivative and reaction conditions.[10][11][12] This chelation results in a yellow-colored product suitable for spectrophotometry.[10][13]
Caption: General chelation of Cobalt by a Hydroxytriazene reagent.
Superior Selectivity Profile
The primary advantage of hydroxytriazenes is their significantly higher selectivity. For many derivatives, a large excess of over 30 different cations and anions, including common ones like alkali metals, alkaline earth metals, chloride, and sulfate, do not interfere with cobalt determination even at high concentrations.[10][11][12] This inherent selectivity often permits a more direct and rapid analytical procedure, a stark contrast to the cumbersome masking required for Nitroso-R-salt.
However, it is crucial to note that selectivity is not absolute across the entire class. Some interfering ions have been identified for specific hydroxytriazene derivatives, such as Ni(II), Cu(II), Zn(II), and phosphate ions, which can interfere even at equivalent amounts.[14] Therefore, the choice of a specific hydroxytriazene must be validated for the sample matrix . Despite this, the overall interference profile is substantially cleaner than that of Nitroso-R-salt.
Head-to-Head Performance Comparison
The choice between these two reagents depends on a trade-off between sensitivity, selectivity, and practical usability. The following table summarizes their key performance characteristics based on published data.
| Parameter | Nitroso-R-Salt | Hydroxytriazenes (Representative Range) | Rationale & Causality |
| Selectivity | Low: Interfered by Fe(II/III), Cu(II), Ni(II), Mn(II), Al(III).[2][3] | High: Many derivatives show no interference from a large excess of >30 diverse ions.[10][12] | The specific bidentate chelation of hydroxytriazenes offers better geometric and electronic discrimination for Co(II) over other ions compared to the more promiscuous coordination of Nitroso-R-salt. |
| Sensitivity (Molar Absorptivity) | ~1.6 x 10⁴ L mol⁻¹ cm⁻¹ @ 500 nm[5] | 1.1 x 10⁴ to 2.5 x 10⁴ L mol⁻¹ cm⁻¹[10][11][12] | Both reagents are highly sensitive. The sensitivity of hydroxytriazenes can be tuned by substituent groups, with some derivatives exceeding that of Nitroso-R-salt. |
| Optimal pH Range | 6.5 - 7.5[5] | 5.5 - 7.9 (Varies with derivative)[10][11] | Both operate in a near-neutral pH range, which is advantageous for many biological and environmental samples. |
| λmax (Complex) | ~415 nm (Measured at 500-550 nm)[2] | 393 - 417 nm[10][11] | The measurement wavelength for Nitroso-R-salt is a practical compromise to avoid reagent absorbance, while hydroxytriazenes often have a clearer analytical window. |
| LOD / LOQ | LOD: 0.1 mg/L; LOQ: 0.3 mg/L[2][3] | Detection limits are comparable, in the ng/mL range.[14] | Both methods provide sufficient sensitivity for trace-level cobalt analysis. |
| Stability of Complex | Very high (Co(III) complex is stable in acid)[4] | High (Stable for at least 24 hours)[10][13] | The exceptional stability of the Co(III)-NRS complex is unique and is the basis for its acid-based interference removal method. Hydroxytriazene complexes are sufficiently stable for routine analysis. |
| Commercial Availability | Readily available commercially. | Not widely available; often require in-house synthesis.[2] | This is a significant practical advantage for Nitroso-R-salt in non-specialized labs. |
| Procedure Complexity | High (Requires multiple masking/pH adjustment steps for selective analysis).[2] | Low to Moderate (Often a direct method, but reagent synthesis is a prerequisite).[10] | Hydroxytriazenes offer a much simpler spectrophotometric workflow, but the overall process is front-loaded with the need for chemical synthesis. |
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for cobalt determination using both reagents.
Protocol 1: Cobalt Detection using Nitroso-R-Salt with Interference Masking
This protocol is designed for a sample matrix containing common interfering ions like iron and copper.
Caption: Workflow for selective Cobalt analysis using Nitroso-R-Salt.
Methodology:
-
Sample Preparation: Pipette an aliquot of the sample solution containing cobalt into a 50 mL beaker.
-
Buffering: Add 5 mL of sodium acetate buffer solution (pH ~7) and mix.
-
Complex Formation: Add 2 mL of a 0.1% (w/v) Nitroso-R-salt aqueous solution. A red-orange color will develop if cobalt is present.
-
Complex Stabilization: Gently heat the solution to a boil and maintain for 1-2 minutes. This ensures the complete formation and stabilization of the Co(III) complex.
-
Interference Removal: Add 2 mL of concentrated nitric acid (HNO₃) and continue boiling for another minute. This will decompose the complexes of interfering metals.[4]
-
Final Volume: Cool the solution to room temperature, quantitatively transfer it to a 25 mL volumetric flask, and dilute to the mark with deionized water.
-
Measurement: Measure the absorbance of the solution at 525 nm against a reagent blank prepared in the same manner.
-
Quantification: Determine the cobalt concentration using a calibration curve prepared with standard cobalt solutions.
Protocol 2: Direct Cobalt Detection using a Hydroxytriazene Reagent
This protocol assumes the use of a synthesized hydroxytriazene and a sample matrix where major interferences are not expected.
Caption: Simplified workflow for Cobalt analysis using a Hydroxytriazene.
Methodology:
-
Reagent Preparation: Prepare a stock solution (e.g., 1.0 x 10⁻² M) of the chosen hydroxytriazene by dissolving it in ethanol.[10]
-
Sample Preparation: Pipette an aliquot of the sample into a 10 mL volumetric flask.
-
pH Adjustment: Add 1-2 mL of a suitable buffer (e.g., acetate buffer) to achieve the optimal pH for the specific hydroxytriazene being used (e.g., pH 6.0-7.0).[10][11]
-
Complex Formation: Add an appropriate volume of the hydroxytriazene stock solution. The reaction is typically instantaneous, and a yellow color develops.[10][13]
-
Final Volume: Dilute to the 10 mL mark with the same solvent used for the reagent (e.g., ethanol or an ethanol-water mixture).
-
Measurement: Measure the absorbance at the predetermined λmax (e.g., 410 nm) against a reagent blank. The complex is typically stable for over 24 hours.[10][13]
-
Quantification: Determine the cobalt concentration from a standard calibration curve.
Conclusion and Recommendations
The choice between Nitroso-R-salt and hydroxytriazenes for cobalt detection is a classic analytical trade-off between established availability and superior performance.
Choose Nitroso-R-Salt when:
-
Working in a quality control or regulated environment where established, validated methods are required.
-
In-house synthesis of reagents is not feasible.
-
The sample matrix is relatively simple, or when the additional steps for masking interferences can be incorporated and validated into the workflow.
Choose Hydroxytriazenes when:
-
High selectivity is the primary concern. This is especially true for complex sample matrices such as bioleachates, environmental samples, or biological fluids where ions like iron and copper are abundant.[2]
-
A simpler, more direct spectrophotometric procedure is desired to increase throughput and reduce potential errors from multiple reagent additions.
-
The laboratory has the capability and expertise for basic organic synthesis to prepare the reagent.
Ultimately, hydroxytriazenes represent a more advanced and selective tool for cobalt analysis.[10] While their limited commercial availability is a practical hurdle, the significant improvement in selectivity and the resulting simplification of the analytical workflow make them a compelling alternative for research and development applications where accuracy in complex samples is paramount.
References
-
Lopez, D. R., Dorado, A. D., Baeza, M., & Lao-Luque, C. (2025). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. MDPI. [Link]
-
Ombaka, O., & Gichumbi, J. M. (2011). SPECTROPHOTOMETRIC DETERMINATION OF COBALT (II) IN LOW CONCENTRATIONS USING HYDROXYTRIAZENE AS SELECTIVE CHELATING AGENTS. Academic Journals. [Link]
-
Wünsch, G. (1979). photometric determination of cobalt with nitroso-r-salt. Academia.edu. [Link]
-
Panwar, H., et al. (2016). Hydroxytriazene Derived from Sulphanilamide: Spectrophotometric and Biological Applications. Oriental Journal of Chemistry. [Link]
-
Ricart, D., Dorado, A. D., Baeza, M., & Lao-Luque, C. (2021). Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach. PMC. [Link]
-
Ricart, D., et al. (2021). Enhancing the selectivity of nitroso-R-salt for the determination of Co(II) in lithium bioleaching recovery of smartphone batteries using a combinatorial methodology approach. UPCommons. [Link]
-
van der Meulen, J. H. (1953). The photometric determination of cobalt with nitroso‐R‐salt. ResearchGate. [Link]
-
Agarwal, S., et al. (2019). Hydroxytriazenes and Triazenes: The Versatile Framework, Synthesis, and Medicinal Applications. ResearchGate. [Link]
-
Wünsch, G. (1979). Photometric determination of cobalt with nitroso-R-salt. PubMed. [Link]
-
Gichumbi, J. M. (2020). Spectrophotometric determination of cobalt (ii) in low concentrations using hydroxytriazene as selective chelating agents. Repository. [Link]
-
Ombaka, O. (n.d.). Spectrophotometric Determination of cobalt (II) in low concentrations using hydroxytriazene as selective chelating agents. Repository. [Link]
-
Guerin, B. D. (1956). The nitroso-R salt method for the determination of cobalt in ores. Analyst (RSC Publishing). [Link]
-
Ombaka, O., & Gichumbi, J. M. (2011). Spectrophotometric determination of cobalt (ii) in low concentrations using hydroxytriazene as selective chelating agents. ResearchGate. [Link]
-
Jain, A., et al. (2020). Synthesis and analgesic activity of hydroxytriazenes. ResearchGate. [Link]
-
Das, B., & Shome, S. C. (1962). Use of 3-hydroxy-1,3-diphenyltriazine in the spectrophotometric determination of copper, palladium, iron, cobalt, nickel, and molybdenum. PubMed. [Link]
-
Ombaka, O. (2011). Spectrophotometric determination of cobalt (ii) in low concentrations using hydroxytriazene as selective chelating agents. African Journal of Pure and Applied Chemistry. [Link]
-
Goswami, A. K., et al. (2018). Hydroxytriazenes: Synthesis & Applications. Scribd. [Link]
-
Ombaka, O., & Gichumbi, J. M. (2011). Spectrophotometric determination of cobalt (ii) in low concentrations using hydroxytriazene as selective chelating agents. African Journal of Pure and Applied Chemistry. [Link]
-
Ombaka, O. (2019). (PDF) Spectrophotometric determination of cobalt (ii) in low concentrations using hydroxytriazene as selective chelating agents. ResearchGate. [Link]
-
Gupta, H. K. L., & Sogani, N. C. (1961). Preparation and Study of Hydrozytriazenes as Analytical Reagents. Part IV. s-Hydro:qr-r,3-P. Zenodo. [Link]
-
(2023). What is Nitroso R salt? Bloom Tech. [Link]
-
Himedia Laboratories. (n.d.). Nitroso-R salt, Hi-AR™. HiMedia Laboratories. [Link]
-
Gholivand, M. B., et al. (2022). A Novel Optical Sensor Based on the Immobilization of 1-Nitroso-2-Naphthol in a PVC Membrane for the Determination of Cobalt(II) Ions. Analytical and Bioanalytical Chemistry Research. [Link]
-
Khan, M. S., et al. (2025). Synthesis, characterization and biological potential of nitroso-R salt with transition metal complexes. PubMed. [Link]
-
Kumar, M., et al. (2022). Recent advances in the fluorimetric and colorimetric detection of cobalt ions. PMC. [Link]
Sources
- 1. Nitroso-R salt, Hi-AR™ [himedialabs.com]
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- 14. researchgate.net [researchgate.net]
Assessing Catalyst Efficacy in Cresol Synthesis: A Comparative Guide for Process Optimization
By: Senior Application Scientist
Introduction: The Shift to Sustainable Methylation
Cresols (ortho-, meta-, and para-isomers) are indispensable chemical building blocks utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and high-performance antioxidants. Historically, the industrial production of p-cresol relied heavily on the1, a multi-step process that generates significant amounts of sodium sulfite waste and poses severe equipment corrosion risks[1].
To circumvent these environmental and operational bottlenecks, the industry has shifted toward the gas-phase alkylation of phenol with methanol. However, controlling the regio-selectivity of this reaction is notoriously complex. Because the functional hydroxyl (–OH) group of phenol is sterically smaller than the methyl (–CH3) group of toluene, directing the incoming methyl group to the para-position rather than the thermodynamically favored ortho-position requires highly specialized catalytic architecture[1]. In this guide, I objectively compare the performance of leading catalyst systems, detailing the mechanistic causality behind their selectivity and providing a self-validating protocol for laboratory evaluation.
Mechanistic Causality: Dictating Regio-Selectivity
When phenol and methanol co-adsorb on a catalyst surface, the reaction pathway is entirely dictated by the surface acid-base properties:
-
O-Alkylation (Anisole Formation): Catalysts dominated by strong Brønsted acid sites (e.g.,2) readily protonate methanol, facilitating an electrophilic attack directly on the electron-rich phenolic oxygen to yield anisole[2].
-
C-Alkylation (Cresol Formation): To achieve direct C-alkylation, the catalyst must possess basic sites or a balanced Lewis acid-base pair. Basic sites abstract the phenolic proton, forcing the resulting phenolate ring to adsorb perpendicularly to the surface. This spatial orientation exposes the ortho-positions to the activated methyl carbocation, driving the highly selective formation of o-cresol and 2,6-xylenol[3].
Visualizing the Reaction Network
Catalytic pathways of phenol methylation detailing O-alkylation and C-alkylation routes.
Comparative Analysis of Catalyst Classes
Metal Oxides and Ferrospinels (The Ortho-Directors)
Metal oxides (e.g., MgO, V/Fe/O) and ferrospinels are the undisputed champions of ortho-selectivity. The causality lies in their surface basicity. For instance,4 synthesized via low-temperature co-precipitation provide adjacent Lewis acid and basic sites. At 598 K, these catalysts achieve a maximum o-cresol and 2,6-xylenol yield with a total ortho-selectivity exceeding 97%[4]. Similarly,5 exhibit excellent thermal stability, maintaining >90% o-cresol selectivity over 800 hours of continuous operation[5].
Modified Zeolites (The Para-Directors)
Unmodified wide-pore zeolites (like HBeta) typically yield a thermodynamic mixture of isomers with a para:ortho ratio lower than 0.7[2]. To invert this selectivity, researchers employ shape-selective engineering. By subjecting 1, external acid sites are passivated and pore openings are narrowed[1]. This forces the reaction into the internal pore structure, where the transition state for the bulkier o-cresol is sterically hindered, allowing p-cresol selectivity to surge to 80.67%[1]. Alternatively, 1D-pore zeolites like ZSM-22 inherently restrict bulky intermediates, achieving para:ortho ratios as high as 3.4[2].
Solid Acids (The O-Alkylation Promoters)
Materials with exclusively strong Brønsted acidity, such as heteropolyacids supported on silica (HPA/SiO₂), lack the basic sites required for perpendicular phenolate adsorption. Consequently, they primarily catalyze the O-alkylation of phenol to anisole, making them unsuitable for direct cresol synthesis unless anisole rearrangement is the intended secondary pathway[2].
Quantitative Performance Data
| Catalyst System | Primary Active Sites | Optimal Temp (°C) | Phenol Conv. (%) | Major Product | Selectivity / Ratio | Ref |
| Ni-Mn Ferrospinels | Basic / Lewis Acid | 325 | ~65.0 | o-Cresol + 2,6-Xylenol | > 97.0% (Total Ortho) | [4] |
| Modified ZSM-5 | Passivated Brønsted | 400 | ~45.0 | p-Cresol | 80.6% (p-Cresol) | [1] |
| Fe-Mg-O | Basic | 360 | 47.3 | o-Cresol | > 90.0% (o-Cresol) | [5] |
| ZSM-22 | 1D Pore Brønsted | 200 | Moderate | p-Cresol | 3.4 (p:o ratio) | [2] |
| HPA/SiO₂ | Strong Brønsted | 200 | High | Anisole | > 80.0% (O-alkyl) | [2] |
Self-Validating Experimental Protocol: Gas-Phase Fixed-Bed Alkylation
To ensure absolute data integrity when evaluating new catalysts, I utilize the following self-validating continuous-flow protocol.
Step 1: Catalyst Bed Preparation and Activation
-
Action: Load 1.0 g of catalyst (sieved to 20–40 mesh) into a stainless-steel tubular reactor, supported by quartz wool. Calcine in situ under synthetic air at 500°C for 4 hours.
-
Causality: Strict particle size control prevents gas channeling and pressure drops, ensuring the calculated residence time is accurate. Calcination removes moisture and organic precursors, establishing the active framework.
Step 2: Feed Introduction & Reaction
-
Action: Switch to an N₂ carrier gas (30 mL/min). Introduce a phenol/methanol mixture (molar ratio 1:4 to 1:6) via a high-performance liquid pump at a Liquid Hourly Space Velocity (LHSV) of 1.0 h⁻¹.
-
Causality: A methanol-rich environment suppresses the formation of heavy carbonaceous deposits (coke) and drives the reaction forward[5]. The N₂ carrier prevents unwanted oxidation of the phenolic compounds.
Step 3: Self-Validating Mass Balance Check
-
Action: Collect the liquid effluent using a chilled condenser (4°C) every 30 minutes. Calculate the total carbon mass balance (Inlet Carbon vs. Outlet Carbon in liquid + gas phases).
-
Validation Rule: A mass balance < 95% strictly invalidates the run. This indicates either undetected volatile loss or active coking on the catalyst surface, meaning the system has not reached a true steady state.
Step 4: Analytical Resolution & Quantification
-
Action: Analyze the organic phase using GC-FID equipped with a highly polar capillary column (e.g., DB-WAX).
-
System Suitability Check: Inject a known standard mixture of o-, m-, and p-cresol prior to analyzing the reactor effluent. If the chromatographic resolution ( Rs ) between m-cresol and p-cresol is < 1.5, the column is degraded and the run is invalid.
-
Causality: m-Cresol and p-cresol have nearly identical boiling points. Without baseline separation, para-selectivity claims are often falsely inflated by co-eluting meta-isomers.
References
-
Synthesis of o-cresol from phenol and methanol via gas phase alkylation. ResearchGate.5
-
Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. dicp.ac.cn.1
-
CHAPTER 11: Advances in Catalysis for More Sustainable Synthesis of Phenolics. Books (rsc.org).3
-
Proceedings of the Congress - Highly selective synthesis of p-cresol by gas-phase alkylation of phenol with methanol on solid acids. CONICET.2
-
Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. Asian J. Chem.4
Sources
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- 2. Proceedings of the Congress - Highly selective synthesis of p-cresol by gas-phase alkylation of phenol with methanol on solid acids - CONICET [bicyt.conicet.gov.ar]
- 3. books.rsc.org [books.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
A Comprehensive Guide to Personal Protective Equipment for Handling 6-tert-Butyl-4-nitroso-o-cresol
The core principle of this guide is to treat 6-tert-Butyl-4-nitroso-o-cresol with a high degree of caution, assuming it possesses the hazardous properties of its parent cresol structure, compounded by the potential carcinogenicity and reactivity associated with the N-nitroso functional group.
Understanding the Inherent Risks
The structure of 6-tert-Butyl-4-nitroso-o-cresol suggests a combination of hazards. The parent molecule, 6-tert-Butyl-o-cresol, is known to cause severe skin burns and eye damage. The addition of a nitroso group introduces further concern, as N-nitroso compounds are a class of chemicals often considered probable human carcinogens[1]. Therefore, exposure through inhalation, skin contact, or ingestion must be rigorously prevented.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, it is crucial to establish a safe working environment through robust engineering controls.
-
Chemical Fume Hood: All handling of 6-tert-Butyl-4-nitroso-o-cresol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols[1].
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area[2].
Personal Protective Equipment (PPE): A Multi-Layered Approach
A comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical. The following table summarizes the required PPE, followed by a more detailed explanation.
| Body Part | Required PPE | Material/Standard |
| Eyes/Face | Chemical Splash Goggles and Face Shield | ANSI Z87.1 Compliant |
| Hands | Double Gloving: Inner and Outer Gloves | Inner: Nitrile, Outer: Butyl Rubber or Neoprene |
| Body | Chemical-Resistant Lab Coat or Apron | Flame-resistant material recommended |
| Respiratory | N95 Respirator (for powders) | NIOSH-approved |
Eye and Face Protection: To protect against splashes and potential contact with dust, chemical splash goggles that provide a complete seal around the eyes are required. In addition, a full-face shield should be worn over the goggles to protect the entire face[3].
Hand Protection: Given that cresol derivatives can cause severe skin burns, robust hand protection is critical. Double gloving is mandatory. The inner glove should be a standard nitrile laboratory glove. The outer glove should be made of a more chemically resistant material such as butyl rubber or neoprene. Always inspect gloves for any signs of degradation or punctures before use.
Body Protection: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: When handling the solid form of 6-tert-Butyl-4-nitroso-o-cresol, a NIOSH-approved N95 respirator should be worn to prevent the inhalation of fine particles. This is in addition to conducting the work in a chemical fume hood.
Procedural Guidance: A Step-by-Step Approach to Safe Handling
The following workflow provides a procedural framework for the safe handling of 6-tert-Butyl-4-nitroso-o-cresol.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
